molecular formula C8H15NO2 B1426191 Methyl 2-(1-aminocyclopentyl)acetate CAS No. 178242-71-2

Methyl 2-(1-aminocyclopentyl)acetate

Cat. No.: B1426191
CAS No.: 178242-71-2
M. Wt: 157.21 g/mol
InChI Key: PVGZHBMQHIXPSF-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclopentyl)acetate is a chemical compound with the molecular formula C8H15NO2 and an average mass of 157.213 g/mol . This ester features a cyclopentyl ring directly bonded to both an acetamide moiety and a primary amine group, creating a multifunctional scaffold valuable for synthetic chemistry and drug discovery research. The structure of this molecule, characterized by the SMILES notation COC(=O)CC1(CCCC1)N , makes it a versatile building block for constructing more complex molecular architectures. Researchers can leverage its reactive functional groups for various transformations; the ester group can be hydrolyzed to a carboxylic acid or undergo amidation reactions, while the primary amine is a key handle for forming amide bonds or introducing custom substituents via reductive amination. Its cyclopentane backbone is a common motif in medicinal chemistry, suggesting potential applications in the synthesis of protease inhibitors, bioactive peptidomimetics, and other pharmacologically active compounds designed to modulate biological targets. As with all fine chemicals, proper handling procedures should be observed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-(1-aminocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2/c1-11-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGZHBMQHIXPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299304
Record name Methyl 1-aminocyclopentaneacetate
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Molecular Weight

157.21 g/mol
Source PubChem
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CAS No.

178242-71-2
Record name Methyl 1-aminocyclopentaneacetate
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Record name Methyl 1-aminocyclopentaneacetate
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Record name methyl 2-(1-aminocyclopentyl)acetate
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Foundational & Exploratory

The Pharmacological Landscape of Cyclopentyl Gabapentin Analogs: SAR, Kinetics, and Therapeutic Viability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the cyclopentyl analogs of gabapentin (specifically the ring-contracted scaffold 1-(aminomethyl)cyclopentaneacetic acid and its derivatives). It analyzes their position in the Structure-Activity Relationship (SAR) landscape of


 ligands, contrasting them with the cyclohexane standard (gabapentin) and isobutyl variants (pregabalin).


 Ligand Development

Executive Summary: The Ring Contraction Hypothesis

The clinical success of gabapentin (1-(aminomethyl)cyclohexaneacetic acid) established the


 subunit of voltage-gated calcium channels (VGCCs) as a premier target for neuropathic pain and epilepsy. However, gabapentin suffers from saturable absorption (LAT1 transport limits) and moderate potency.

Research into cyclopentyl analogs —specifically 1-(aminomethyl)cyclopentaneacetic acid —represents a critical chapter in rational drug design. By contracting the lipophilic ring from C6 (cyclohexane) to C5 (cyclopentane), researchers aim to modulate:

  • Conformational Entropy: Altering the spatial vector of the amino/carboxyl pharmacophore.

  • Lipophilicity (LogP): Tuning blood-brain barrier (BBB) penetration.

  • Transporter Affinity: Modifying binding kinetics to the System L (LAT1) transporter to overcome bioavailability ceilings.

This guide details the technical specifications, synthesis, and therapeutic potential of these C5 analogs.

Chemical Basis & Structure-Activity Relationship (SAR)

The "Gabapentinoid Pharmacophore" requires a


-amino acid backbone anchored by a lipophilic moiety. The size and shape of this anchor determine the drug's "fit" within the 

binding pocket (the arginine-cage).
Comparative Structural Analysis[1]
FeatureGabapentin (Standard)Cyclopentyl Analog (C5)Pregabalin (Isobutyl)
IUPAC Name 1-(aminomethyl)cyclohexaneacetic acid1-(aminomethyl)cyclopentaneacetic acid(3S)-3-(aminomethyl)-5-methylhexanoic acid
Ring/Tail Structure Cyclohexane (C6)Cyclopentane (C5)Isobutyl Chain (Open)
Conformation Chair (Rigid)Envelope (Flexible)Rotational Freedom

Affinity (

)
~14-20 nM~30-50 nM (Variable by isomer)~10-15 nM
LAT1 Transport High Affinity (

low)
Moderate AffinityHigh Affinity
The Steric Constraint Mechanism

The


 subunit contains a binding pocket rich in aromatic residues (Try204, Phe200 in porcine models).
  • Gabapentin (C6): The cyclohexane ring locks the amine and carboxyl groups in a gauche conformation, which is bio-active. The chair conformation perfectly fills the hydrophobic pocket.

  • Cyclopentyl Analog (C5): The cyclopentane ring adopts an "envelope" or "twist" conformation. This slight reduction in steric bulk (ring contraction) often results in a 2-3 fold reduction in binding affinity compared to the C6 parent. The C5 ring does not fill the hydrophobic pocket as "tightly," leading to a higher dissociation rate (

    
    ).
    

Key Insight for Developers: While the unsubstituted cyclopentyl analog is less potent, it serves as a superior scaffold for substitution . The reduced bulk allows for the addition of methyl or ethyl groups (e.g., 3-methyl-cyclopentyl variants) to probe specific sub-pockets of the


 protein that the bulky cyclohexane cannot access.

Mechanism of Action & Signaling Pathway[2]

The therapeutic effect relies on the disruption of calcium channel trafficking.[1]

Pathway Visualization (DOT)

The following diagram illustrates the mechanism where cyclopentyl analogs compete for the


 subunit, preventing the forward trafficking of CaV2.1/2.2 channels to the presynaptic membrane.

Gabapentinoid_Mechanism cluster_ER Endoplasmic Reticulum / Golgi Drug Cyclopentyl Analog (Extracellular) LAT1 LAT1 Transporter (BBB/Neuronal Membrane) Drug->LAT1 Saturable Transport Intra_Drug Intracellular Analog LAT1->Intra_Drug Influx Alpha2Delta α2δ-1 Subunit (Upregulated in Neuropathy) Intra_Drug->Alpha2Delta High Affinity Binding (Competition) CaV_Complex CaVα1 + β + α2δ Complex Intra_Drug->CaV_Complex Disrupts Trafficking Alpha2Delta->CaV_Complex Normal Assembly Synapse Presynaptic Membrane CaV_Complex->Synapse Forward Trafficking (Inhibited by Drug) Ca_Influx Calcium Influx (Ca2+) Synapse->Ca_Influx Voltage Gated Opening NT_Release Neurotransmitter Release (Glu, Substance P, CGRP) Ca_Influx->NT_Release Trigger Pain Neuropathic Pain Signal NT_Release->Pain Post-synaptic Activation

Figure 1: Mechanism of action for gabapentinoid analogs.[2] The cyclopentyl ligand enters via LAT1 and binds intracellular


 subunits, preventing the trafficking of calcium channels to the synapse, thereby reducing neurotransmitter release.

Experimental Protocols

Synthesis of 1-(Aminomethyl)cyclopentaneacetic Acid

Note: This protocol is adapted from the standard Guareschi-Thorpe condensation method used for gabapentinoids.

Reagents: Cyclopentanone, Ethyl cyanoacetate, Ammonia (gas), Sulfuric acid.

Step-by-Step Workflow:

  • Condensation:

    • Mix Cyclopentanone (1.0 eq) with Ethyl cyanoacetate (2.0 eq) in ethanol.

    • Cool to 0°C. Saturate with Ammonia gas for 4 hours.

    • Mechanism:[3][4] Knoevenagel condensation followed by Michael addition forms the dicyano-glutarimide intermediate.

    • Hold: Stir at 0°C for 24 hours. A solid precipitate (ammonium salt) forms.

  • Hydrolysis & Decarboxylation:

    • Dissolve the intermediate in 60% H₂SO₂ (w/v).

    • Reflux at 140°C for 6-12 hours.

    • Result: This harsh acid hydrolysis converts nitrile groups to carboxylic acids and decarboxylates the geminal diacid, yielding 1,1-cyclopentanediacetic acid .

  • Imide Formation:

    • Treat the diacid with Urea or heat with Ammonium Hydroxide to form the cyclic imide (3-azaspiro[4.5]decane-2,4-dione analog).

  • Hofmann Rearrangement (Critical Step):

    • Dissolve the imide in NaOH solution at 0°C.

    • Add Sodium Hypobromite (NaOBr) or Sodium Hypochlorite (NaOCl) dropwise.

    • Reaction: The amide migrates to the amine.

    • Acidify with HCl to pH 6.0 (isoelectric point).

  • Purification:

    • Recrystallize from Methanol/Isopropanol.

    • Yield: Typically 45-60%.

    • Validation: 1H NMR (D2O) should show cyclopentyl multiplet (1.4-1.7 ppm) and methylene singlet (2.9 ppm).

Binding Assay (Radioligand Competition)

To determine if your cyclopentyl analog retains therapeutic potential, you must benchmark it against [³H]-Gabapentin.

  • Membrane Preparation: Homogenize porcine frontal cortex (rich in

    
    ) in 10mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g.
    
  • Incubation:

    • Total Volume: 250 µL.

    • Ligand: 10 nM [³H]-Gabapentin.

    • Competitor: Cyclopentyl analog (10⁻⁹ to 10⁻⁴ M).

    • Time: 45 min at 25°C (room temp).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       < 100 nM indicates viable therapeutic potency.
      

Therapeutic Potential & Future Directions

The "Prodrug" Opportunity

While the naked cyclopentyl analog has lower affinity than gabapentin, it possesses a different lipophilic profile. This makes it an excellent candidate for prodrug derivatization (similar to Gabapentin Enacarbil).

  • Hypothesis: A cyclopentyl analog with a promoiety targeting the SMVT (Sodium-dependent Multivitamin Transporter) rather than LAT1 could bypass the saturation issues of gabapentin.

Fused-Ring Systems

Current research suggests that "locking" the cyclopentyl ring into a bicyclic system (e.g., bicyclo[3.2.0]heptane derivatives) restores the affinity lost by ring contraction.

  • Example:Mirogabalin utilizes a bicyclic system that mimics the steric bulk of the cyclohexane but with specific orientation that increases selectivity for

    
     (analgesia) over 
    
    
    
    (CNS side effects).
Data Summary: Analog Comparison
Compound Class

Selectivity
BioavailabilityClinical Status
Gabapentin (C6) ModerateLow (Saturable)Marketed (Neurontin)
Pregabalin (Isobutyl) ModerateHigh (>90%)Marketed (Lyrica)
Cyclopentyl Analog (C5) Low-ModerateModerateResearch Tool / Scaffold
Bicyclic Analogs HighHighEmerging (e.g., Mirogabalin)

References

  • Gee, N. S., et al. (1996).[5] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1][5][6][7][8] Journal of Biological Chemistry. Link

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha2delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry. Link

  • Yuen, E., et al. (2012). "Gabapentin enacarbil: a novel transport mechanism for a known drug." Clinical Pharmacology & Therapeutics. Link

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[9] Proceedings of the National Academy of Sciences. Link

  • Kukkar, A., et al. (2013). "Implications of the alpha-2-delta subunit of calcium channels in neuropathic pain." Journal of Neuroscience Research. Link

Sources

Preamble: The Challenge and Opportunity of Cyclic Peptides in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of Cyclic Amino Acid Methyl Esters

Cyclic peptides and their constituent amino acids represent a compelling class of therapeutic candidates. Their conformational rigidity often translates to high target binding affinity and specificity.[1] However, the journey from a promising molecule to a viable drug is frequently hindered by poor pharmacokinetic properties. The presence of polar carboxyl and amino groups can limit membrane permeability, leading to low oral bioavailability and poor access to intracellular or central nervous system (CNS) targets.[1] A key strategy to overcome these hurdles is the chemical modification of the cyclic amino acid structure to create a transiently more lipophilic entity—a prodrug. This guide provides an in-depth exploration of one of the most fundamental and effective prodrug strategies: methyl esterification. We will dissect the pharmacokinetic lifecycle of cyclic amino acid methyl esters, from their design rationale to their ultimate metabolic fate, providing both the theoretical underpinnings and practical, field-proven methodologies for their evaluation.

Chapter 1: The Methyl Ester Moiety: A Prodrug Strategy for Enhanced Bioavailability

The core principle behind using a methyl ester is to mask the polar carboxylic acid group of a cyclic amino acid, thereby increasing its lipophilicity and, consequently, its ability to passively diffuse across biological membranes.[]

Rationale and Physicochemical Impact

Esterification of a carboxylic acid with methanol is a common and effective method in medicinal chemistry to "protect" the carboxyl group.[3] This conversion has several profound effects on the molecule's properties:

  • Increased Lipophilicity: The replacement of a highly polar and ionizable carboxyl group (-COOH) with a less polar methyl ester group (-COOCH3) significantly increases the molecule's partition coefficient (LogP). This is a primary driver for enhanced passive diffusion across the lipid bilayers of the gastrointestinal tract and other cellular barriers.[]

  • Modified Solubility: While increasing lipophilicity, the esterification can sometimes be leveraged to improve aqueous solubility, particularly when the parent drug is highly insoluble. The resulting ester can be formulated as a hydrochloride salt of the amino group, enhancing water solubility for formulation purposes.[][4]

  • Chemical Stability: Amino acid esters can be susceptible to hydrolysis. The stability is pH-dependent; they are relatively stable in acidic environments but convert more readily to the active lactone under physiological conditions (pH 7.4).[5] This pH-dependent conversion can be a strategic advantage, for instance, in designing liposomal formulations that maintain stability in an acidic core and release the active drug upon entering the neutral pH of the bloodstream or tumor microenvironment.[5]

The Prodrug Concept: In Vivo Activation

A prodrug is an inactive derivative that is converted in the body to the active pharmacological agent.[6] For cyclic amino acid methyl esters, the intended activation pathway is enzymatic hydrolysis, primarily by esterases that are abundant in the plasma, liver, and other tissues.[7] This reaction regenerates the free carboxylic acid, restoring the molecule's intended biological activity. This approach has been highly successful, with amino acid ester prodrugs like valacyclovir and valganciclovir demonstrating significantly improved oral bioavailability over their parent drugs by leveraging intestinal transporters.[][4]

Chapter 2: Navigating Biological Barriers: Absorption and Distribution

The primary pharmacokinetic advantage of methyl esterification is the improved ability to cross biological membranes. This impacts both the initial absorption and subsequent distribution throughout the body.

Intestinal Absorption

Enhanced absorption from the gastrointestinal tract is a major goal of this prodrug strategy.

  • Passive Diffusion: The increased lipophilicity of the ester form facilitates passive transcellular transport across the intestinal epithelium.[]

  • Transporter-Mediated Uptake: A significant advantage is that amino acid esters can be recognized by solute carrier transporters.[8][9] Notably, transporters like the L-type amino acid transporter 1 (LAT1) and peptide transporters (PEPT1) can facilitate the uptake of these prodrugs, even though they may lack a true peptide bond.[][4][8] This active transport mechanism can dramatically improve absorption efficiency compared to relying on passive diffusion alone.

Blood-Brain Barrier (BBB) Penetration

For CNS-targeted drugs, crossing the blood-brain barrier is a formidable challenge. The BBB is characterized by continuous tight junctions and a paucity of transendothelial pathways, strictly limiting the passage of polar molecules.[10]

  • Enhanced Permeability: The greater lipophilicity of a cyclic amino acid methyl ester can enhance its potential to cross the BBB.

  • Role of Transporters: The BBB is rich in transporters that regulate the influx and efflux of molecules. Influx transporters like LAT1 are crucial for delivering essential amino acids to the brain and can also be hijacked by amino acid-based drugs or prodrugs.[9][11] Conversely, efflux transporters can actively pump compounds out of the brain, limiting their exposure. The interplay between passive diffusion, influx, and efflux determines the net brain penetration. Studies with cyclic peptides have shown that even subtle structural differences can lead to significant variations in BBB transport, with some peptides achieving an unbound brain-to-plasma concentration ratio (Kp,uu,brain) as high as 13%.[12]

Plasma Protein Binding

Once absorbed into the bloodstream, a drug's distribution is influenced by its binding to plasma proteins like albumin. Generally, only the unbound (free) fraction of the drug is available to cross membranes, reach target tissues, and be metabolized or excreted.[13] The increased lipophilicity of a methyl ester may lead to higher plasma protein binding compared to the parent carboxylic acid. This is a critical parameter to measure, as high binding can limit the effective concentration of the drug at its target site.[13]

Chapter 3: Metabolic Fate: Activation and Catabolism

The metabolism of a cyclic amino acid methyl ester is a two-stage process: the activation of the prodrug via hydrolysis, followed by the catabolism of the resulting active amino acid.

Primary Metabolism: Esterase-Mediated Hydrolysis

The conversion of the methyl ester back to the carboxylic acid is the critical activation step. This is typically a rapid process mediated by various carboxylesterases found in high concentrations in the liver, plasma, and intestinal wall. The rate of hydrolysis can be influenced by the steric hindrance around the ester group.

Secondary Metabolism: Catabolism of the Cyclic Amino Acid

Once the ester is cleaved, the parent cyclic amino acid enters the body's general amino acid metabolic pathways. The primary steps involve:

  • Deamination: The removal of the amino group, often through a transamination reaction where the amine group is transferred to an alpha-keto acid (like α-ketoglutarate), converting the amino acid into its corresponding keto acid.[14][15]

  • Carbon Skeleton Catabolism: The remaining carbon backbone can enter central metabolic pathways. Depending on its structure, it can be converted into intermediates of the citric acid cycle (e.g., pyruvate, acetyl-CoA, oxaloacetate), which can then be used to generate ATP, glucose, or fatty acids.[14][16]

  • Nitrogen Excretion: The excess nitrogen liberated during deamination is converted into ammonia, which is then detoxified in the liver via the urea cycle and subsequently excreted by the kidneys in urine.[14][16]

Visualization: Generalized Metabolic Pathway

The following diagram illustrates the key metabolic transformations of a cyclic amino acid methyl ester.

Metabolic_Pathway Prodrug Cyclic Amino Acid Methyl Ester (Prodrug) Active_Drug Active Cyclic Amino Acid Prodrug->Active_Drug Esterase Hydrolysis (Activation) Keto_Acid Cyclic Alpha-Keto Acid Active_Drug->Keto_Acid Urea Urea Active_Drug->Urea Nitrogen Waste -> Urea Cycle Metabolites TCA Cycle Intermediates Keto_Acid->Metabolites Carbon Skeleton Catabolism

Caption: Generalized metabolic fate of a cyclic amino acid methyl ester prodrug.

Chapter 4: Clearance and Excretion

Clearance describes the rate at which a drug is removed from the body. For cyclic amino acid methyl esters and their metabolites, this is primarily a function of hepatic (liver) and renal (kidney) processes.

  • Hepatic Clearance: This includes both metabolism by liver enzymes (as described above) and excretion of the drug or its metabolites into the bile.

  • Renal Clearance: The kidneys filter waste products from the blood into the urine. The parent prodrug, the active amino acid, and downstream metabolites like urea can be excreted via the kidneys. The physicochemical properties of each species (e.g., size, charge, polarity) will dictate the efficiency of their renal clearance. Urinary analysis of organic acids can reveal the excretion patterns of various metabolites.[17]

Chapter 5: A Practical Guide to Pharmacokinetic Characterization

A robust understanding of a compound's pharmacokinetic profile requires a tiered approach, combining in vitro assays for initial screening with definitive in vivo studies.[13]

Core In Vitro ADME Assays

These assays provide early-stage data on a compound's likely behavior in vivo and are essential for lead optimization.[13][18]

Table 1: Key In Vitro Assays for Pharmacokinetic Profiling

Parameter AssessedAssayExperimental SystemKey OutputInterpretation
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Artificial lipid membranePe (effective permeability)Predicts passive diffusion potential. Fast, high-throughput screening.
Caco-2 / MDCK Cell MonolayersDifferentiated cell lines forming tight junctionsPapp (apparent permeability), Efflux RatioGold standard for predicting intestinal absorption. Can identify transporter interactions (e.g., P-gp efflux).
Metabolic Stability Liver Microsomes / S9 FractionsSubcellular fractions containing metabolic enzymes (CYPs, UGTs)Intrinsic Clearance (CLint), Half-life (t½)Predicts susceptibility to Phase I and some Phase II metabolism. High clearance suggests rapid hepatic elimination.[19][20]
Hepatocyte SuspensionIntact liver cellsIntrinsic Clearance (CLint), Half-life (t½)More comprehensive model including uptake transporters and both Phase I/II metabolism.[19]
Plasma Stability Incubation in PlasmaFresh plasma from relevant species (e.g., rat, human)Half-life (t½)Assesses stability against plasma enzymes (e.g., esterases). Crucial for ester prodrugs.
Plasma Protein Binding Equilibrium Dialysis / UltracentrifugationPlasma vs. buffer separated by a semi-permeable membrane% Bound, fu (fraction unbound)Determines the free fraction of the drug available for therapeutic action and clearance.[13]

Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) and NADPH regenerating system (cofactor for CYP enzymes) on ice.

  • Incubation Mixture: In a 96-well plate, prepare a pre-incubation mix containing phosphate buffer (pH 7.4), microsomes, and the test compound (typically at 1 µM).

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint). A positive control (e.g., testosterone) with known metabolic properties must be run in parallel to validate the assay.[13]

In Vivo Pharmacokinetic Studies

Animal models, typically rodents (mice or rats), are used to determine the complete pharmacokinetic profile, including key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[20]

Protocol: Rodent Pharmacokinetic Study (IV and PO Dosing)

  • Animal Preparation: Use cannulated rats (e.g., jugular vein for dosing/sampling) to minimize stress. Acclimate animals before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of the compound in a suitable vehicle via the cannula. This allows for the determination of absolute clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) at a series of predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the cannula into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters. Bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose.

Visualization: Integrated PK Workflow

PK_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_decision Decision Making Perm Permeability (PAMPA, Caco-2) Stab Metabolic Stability (Microsomes, Hepatocytes) IVIVE IVIVE (In Vitro-In Vivo Extrapolation) Perm->IVIVE PPB Plasma Protein Binding Stab->IVIVE PPB->IVIVE Dosing Rodent Dosing (IV & PO) Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc PK_Calc->IVIVE Lead_Opt Lead Optimization (SAR) IVIVE->Lead_Opt

Caption: A typical workflow for characterizing the pharmacokinetics of a new chemical entity.

Chapter 6: Bioanalytical Methodologies: Quantifying Cyclic Amino Acid Methyl Esters

Accurate quantification of the test compound in complex biological matrices like plasma or urine is the foundation of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[21][22]

LC-MS/MS Method Development
  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is most commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and a specific product ion that is formed upon fragmentation. This precursor-product transition is highly specific to the analyte, minimizing interference.[23]

  • Derivatization: While derivatization is often required for amino acid analysis by older methods like GC-MS or LC-UV to improve volatility or detectability, it is generally not necessary for LC-MS/MS, which can detect the native molecules with high sensitivity.[22][24] If derivatization is employed, care must be taken to ensure the reaction is complete and consistent.[25]

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering components from the biological sample before injection onto the LC-MS/MS system.

  • Protein Precipitation (PPT): This is the simplest and most common method. A cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample, causing proteins to denature and precipitate.[23] After centrifugation, the clear supernatant is analyzed.

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted for analysis.

  • Solid-Phase Extraction (SPE): The sample is passed through a small cartridge containing a sorbent that retains the analyte. Interferents are washed away, and the purified analyte is then eluted with a strong solvent.

Conclusion: Synthesizing the Data for Drug Development

The pharmacokinetic study of a cyclic amino acid methyl ester is a multi-faceted investigation. It begins with the chemical rationale of using the ester as a prodrug to enhance membrane permeability. This hypothesis is then tested through a systematic series of in vitro and in vivo experiments. By integrating data on absorption, distribution, metabolic activation, catabolism, and excretion, researchers can build a comprehensive profile of the molecule's behavior in a biological system. This detailed understanding is paramount for making informed decisions in drug development, enabling the selection of candidates with a higher probability of clinical success and guiding the optimization of their properties to achieve the desired therapeutic effect.

References

  • Amide-to-ester substitutions modify the permeability and ADME properties of natural and synthetic cyclic peptides | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Guedes, R. A., et al. (2011). Cyclization-activated Prodrugs. Molecules, 16(8), 6383–6419. [Link]

  • Berglund, L. L., et al. (2023). Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro. Pharmaceutics, 15(5), 1493. [Link]

  • Jager, M., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews, 54(2), 166–187. [Link]

  • Guedes, R. A., et al. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(11), 13905–13930. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512–547. [Link]

  • Guedes, R. A., et al. (2013). Amino Acids in the Development of Prodrugs. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Demeule, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Koopman, R. (2018). Amino Acid Metabolism. Cold Spring Harbor Perspectives in Biology, 10(11), a033156. [Link]

  • Lee, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 226. [Link]

  • An, G., et al. (2022). Blood–Brain Barrier Solute Carrier Transporters and Motor Neuron Disease. International Journal of Molecular Sciences, 23(20), 12151. [Link]

  • Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Retrieved February 23, 2026, from [Link]

  • Nieto-Quero, A., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 1073. [Link]

  • Wang, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Luffer-Atlas, D., & Atrakchi, A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pardridge, W. M. (1999). Blood-Brain Barrier Carrier-Mediated Transport and Brain Metabolism of Amino Acids. Neurochemical Research, 24(11), 1437–1445. [Link]

  • Duran, M., et al. (1985). Excretion pattern of branched-chain amino acid metabolites during the course of acute infections in a patient with methylmalonic acidaemia. Journal of Inherited Metabolic Disease, 8 Suppl 2, 117–119. [Link]

  • in vitro/vivo Pharmacokinetic Screening. (n.d.). Sumika Chemical Analysis Service, Ltd. Retrieved February 23, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 23, 2026, from [Link]

  • Pardridge, W. M. (1999). Blood—Brain Barrier. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Song, Y., et al. (2005). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 48(4), 1274–1277. [Link]

  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

  • Metabolism Of Fatty Acids And Proteins. (n.d.). Jack Westin. Retrieved February 23, 2026, from [Link]

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  • Le, T. T., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • Overview of Amino Acid Metabolism. (n.d.). Khan Academy. Retrieved February 23, 2026, from [Link]

Sources

Role of Methyl 2-(1-aminocyclopentyl)acetate in peptidomimetic drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Methyl 2-(1-aminocyclopentyl)acetate in Peptidomimetic Drug Design

Abstract

Peptidomimetics represent a cornerstone of modern therapeutic development, offering the potential to harness the high potency and selectivity of native peptides while overcoming their inherent limitations in stability and bioavailability. A key strategy in this field is the incorporation of non-proteinogenic amino acids to enforce specific conformational constraints. This guide provides a comprehensive technical overview of this compound, a valuable building block in peptidomimetic design. We will explore the rationale for its use, detailing how the cyclopentyl scaffold introduces conformational rigidity, enhances enzymatic stability, and ultimately improves pharmacological properties. This document will cover the synthesis of the core scaffold, detailed protocols for its incorporation into peptide chains using modern synthetic techniques, and an analysis of the resulting improvements in drug-like properties, supported by quantitative data and a real-world application in a marketed therapeutic.

Introduction: The Peptidomimetic Imperative

Native peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity. However, their therapeutic application is often hampered by poor metabolic stability due to rapid degradation by proteases and a lack of oral bioavailability.[1] Peptidomimetic design seeks to create novel structures that mimic the three-dimensional pharmacophore of a bioactive peptide but with superior drug-like properties.[2] A primary goal is to stabilize the bioactive conformation—the specific shape the peptide adopts when binding to its target—thereby minimizing the entropic penalty upon binding and enhancing affinity.[3][4]

The incorporation of conformationally restricted amino acids is a powerful strategy to achieve this stabilization.[5] By limiting the rotational freedom of the peptide backbone, these non-natural building blocks can pre-organize the molecule into a desired secondary structure, such as a β-turn or an α-helix.[6] this compound, an α,α-disubstituted amino acid analogue, is an exemplary scaffold for this purpose. The cyclopentane ring locks the φ (phi) and ψ (psi) dihedral angles, significantly reducing the conformational flexibility of the peptide backbone and shielding it from enzymatic attack.[7]

The Strategic Advantage of the Cyclopentyl Scaffold

The introduction of a cyclopentyl group into a peptide backbone confers several critical advantages, rooted in its unique stereochemical properties.

Conformational Rigidity and Pre-organization

Unlike linear amino acids which can adopt a wide range of conformations, the cyclopentane ring in this compound severely restricts the available conformational space. The ideal bond angle in a cyclopentane ring is approximately 107°, which is very close to the preferred 109.5° tetrahedral bond angle, resulting in low angle strain.[8] This inherent rigidity helps to lock the peptide backbone into a more defined geometry. This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for the target receptor. For example, a cyclic analogue of a peptide inhibitor of Pin1 was found to have an 85-fold higher receptor binding affinity compared to its linear counterpart.[9]

Diagram: Conformational Constraint Below is a diagram illustrating how the cyclopentyl ring restricts the rotational freedom of the peptide backbone compared to a simple glycine residue.

G cluster_0 Flexible Glycine Residue cluster_1 Constrained Cyclopentyl Moiety N1 N CA1 N1->CA1 φ C1 C' CA1->C1 ψ N2 N CA2 N2->CA2 C2 C' CA2->C2 CY1 CA2->CY1 CY2 CY1->CY2 CY3 CY2->CY3 CY4 CY3->CY4 CY4->CA2 Rotation1 High Rotational Freedom Rotation2 Restricted Rotation cluster_1 cluster_1

Caption: Comparison of rotational freedom in a glycine vs. a cyclopentyl-constrained residue.

Enhanced Enzymatic Stability

Proteolytic enzymes recognize and cleave peptide bonds based on the specific side chains and the local backbone conformation of their substrates. The steric bulk of the cyclopentyl group at the α-carbon hinders the approach of proteases, effectively shielding the adjacent peptide bonds from enzymatic cleavage.[10] This increased steric hindrance disrupts enzyme recognition and binding. The result is a significantly extended plasma half-life, a critical parameter for therapeutic efficacy. For instance, the modification of the native peptide somatostatin (half-life of 1-2 minutes) into its analogue octreotide, which incorporates a D-amino acid and other modifications, extends its half-life to 1.5 hours.[11] Similar stability enhancements are observed in cyclic peptides, with measured half-lives in liver microsomes ranging from minutes to over two hours.[12]

Synthesis and Incorporation of the Building Block

The successful application of this compound in peptidomimetics relies on robust synthetic methodologies for both the building block itself and its subsequent incorporation into a peptide sequence.

Synthesis of the 1-Aminocyclopentanecarboxylic Acid Scaffold

The core α,α-disubstituted amino acid scaffold can be synthesized using well-established organic chemistry reactions, most notably the Strecker and Bucherer-Bergs syntheses, starting from cyclopentanone.

// Nodes Cyclopentanone [label="Cyclopentanone"]; Aminonitrile [label="α-Aminonitrile\nIntermediate", fillcolor="#FFFFFF"]; Hydantoin [label="Hydantoin\nIntermediate", fillcolor="#FFFFFF"]; AminoAcid [label="1-Aminocyclopentane-\n1-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cyclopentanone -> Aminonitrile [label=" Strecker Synthesis\n(NH4Cl, KCN)"]; Cyclopentanone -> Hydantoin [label=" Bucherer-Bergs\n((NH4)2CO3, KCN)"]; Aminonitrile -> AminoAcid [label=" Acid Hydrolysis"]; Hydantoin -> AminoAcid [label=" Acid Hydrolysis"]; }

Sources

Bioavailability of Ester Prodrugs of 1-Aminocyclopentaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development

Executive Summary: The Pharmacokinetic Challenge

1-Aminocyclopentaneacetic acid (ACP) is a cyclic amino acid and a structural homolog of the anticonvulsant gabapentin (1-(aminomethyl)cyclohexaneacetic acid). Like its six-membered ring counterpart, ACP exists primarily as a zwitterion at physiological pH. This physicochemical state imposes a critical pharmacokinetic limitation: saturable absorption .[1]

While ACP exhibits intrinsic activity (e.g., as an


 ligand or LAT1 inhibitor), its oral bioavailability is restricted by its dependence on the L-type Amino Acid Transporter 1 (LAT1) . This transporter follows Michaelis-Menten kinetics, meaning absorption efficiency decreases as the dose increases (zero-order kinetics at high concentrations).

The Solution: Ester prodrug derivatization.[2][] By masking the carboxyl moiety, we convert the zwitterionic species into a cationic or neutral lipophilic entity. This shift enables the molecule to bypass the saturable LAT1 pathway, utilizing instead passive diffusion or high-capacity transporters (e.g., MCT1, PEPT1), followed by enzymatic hydrolysis to release the active parent drug in the systemic circulation.

Strategic Molecular Design

The design of ester prodrugs for ACP must balance lipophilicity (for membrane crossing) with hydrolytic lability (for bioactivation).

Structural Classes of Esters

Researchers should evaluate three primary ester classes to optimize bioavailability (


):
Ester ClassStructure DescriptionMechanism of AbsorptionMetabolic Fate
Simple Alkyl Esters Methyl, Ethyl, IsopropylPassive DiffusionOften hydrolyze too slowly in plasma; may accumulate.
Acyloxyalkyl Esters Acetoxymethyl, PivaloyloxymethylPassive DiffusionRapid hydrolysis by non-specific esterases; releases formaldehyde (toxicity risk).
Glycol/Morpholino Esters Morpholinoethyl, Diethylene glycolCarrier-Mediated / PassiveBalanced solubility/permeability; often targets specific enzymes.
The Bioactivation Pathway (Visualization)

The following diagram illustrates the critical path from oral administration to systemic exposure.

Bioactivation_Pathway Prodrug_Gut Oral Prodrug (Lipophilic) Membrane Intestinal Epithelium (Passive Diffusion) Prodrug_Gut->Membrane Absorption LAT1 LAT1 Transporter (Saturable - Bypassed) Portal_Vein Portal Circulation (Prodrug) Membrane->Portal_Vein Liver Hepatic Activation (Carboxylesterases) Portal_Vein->Liver Transport Systemic Systemic Circulation (Active ACP) Liver->Systemic Hydrolysis

Caption: Figure 1. Mechanism of bioavailability enhancement.[][4][5][6] The prodrug bypasses the saturable LAT1 transporter via passive diffusion, undergoing hepatic hydrolysis to release the active ACP.

Experimental Protocols: Validating Bioavailability

To establish the viability of an ACP ester prodrug, a rigorous "Go/No-Go" testing hierarchy is required.

Phase I: In Vitro Stability & Hydrolysis

Objective: Ensure the prodrug survives the stomach (pH 1.2) but hydrolyzes in the blood (Plasma).[2][7]

Protocol 1: Plasma Stability Assay

  • Preparation: Harvest pooled rat/human plasma (heparinized).

  • Incubation: Spike plasma with the ester prodrug (final conc. 10

    
    M). Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Vortex and centrifuge (10,000g, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of Prodrug and appearance of Parent (ACP).

  • Criteria:

    
     in plasma should be 
    
    
    
    minutes for rapid bioactivation.
Phase II: Permeability Screening (Caco-2)

Objective: Predict human intestinal absorption and identify efflux liability.[8][9]

Protocol 2: Caco-2 Transwell Assay

  • Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Must be

    
    .
    
  • Transport Buffer: HBSS (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add prodrug (10

      
      M) to Apical chamber.
      
    • Basolateral to Apical (B-A): Add prodrug (10

      
      M) to Basolateral chamber.
      
  • Sampling: Collect samples from the receiver compartment at 60 and 120 min.

  • Calculation:

    
    
    Where 
    
    
    
    is apparent permeability (cm/s),
    
    
    is surface area, and
    
    
    is initial concentration.
  • Success Metric:

    
     cm/s indicates high permeability.
    

In Vivo Pharmacokinetics (Rat Model)

The definitive proof of bioavailability enhancement lies in comparative PK studies between the parent ACP and the ester prodrug.

Experimental Workflow

PK_Workflow Start Study Initiation Group_A Group A: IV Parent (Reference for F%) Start->Group_A Group_B Group B: Oral Parent (Control) Start->Group_B Group_C Group C: Oral Prodrug (Test Article) Start->Group_C Sampling Serial Blood Sampling (0-24h) Group_A->Sampling Group_B->Sampling Group_C->Sampling Bioanalysis LC-MS/MS Quantification (Prodrug & Parent) Sampling->Bioanalysis Data_Calc Calculate F% & AUC Bioanalysis->Data_Calc

Caption: Figure 2. Pre-clinical pharmacokinetic workflow. Three parallel groups are essential to calculate absolute bioavailability (


).
Data Analysis & Interpretation

When analyzing the LC-MS/MS data, focus on the Area Under the Curve (AUC) of the active parent drug (ACP) in systemic circulation.

Calculation of Absolute Bioavailability (


): 


Note on Equimolar Dosing: Ensure the oral dose of the prodrug is equimolar to the parent drug dose to allow direct comparison.

Target Profile for Success:

Parameter Parent ACP (Oral) Ester Prodrug (Oral) Interpretation

|


  | 2–4 hrs (Slow) | 0.5–1.5 hrs (Fast) | Rapid absorption via passive diffusion. |
| 

| Low, plateaus at high dose | High, dose-proportional | Bypass of saturable LAT1 transport. | | Bioavailability (

)
| ~30–60% (Variable) | > 80% (Consistent) | Successful prodrug strategy. |

References

  • Bockbrader, H. N., et al. (2010).[1] "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics. Link

  • Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], a Novel Gabapentin Prodrug: I. Design, Synthesis, Pharmacokinetics, and Safety." Journal of Pharmacology and Experimental Therapeutics. Link

  • Artursson, P., & Karlsson, J. (1991). "Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells." Biochemical and Biophysical Research Communications. Link

  • Rao, P., et al. (2024). "Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations." Pharmaceutics.[4] Link

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(1-aminocyclopentyl)acetate from Cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(1-aminocyclopentyl)acetate is a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclic amino acid structure makes it a key component in the synthesis of peptidomimetics and other biologically active molecules.[1][2] The cyclopentyl ring system imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This application note provides a detailed guide to the synthesis of this compound starting from the readily available and cost-effective starting material, cyclopentanone. We will explore two robust and widely utilized synthetic strategies: the Bucherer-Bergs reaction and the Strecker synthesis. Each protocol is presented with in-depth explanations of the underlying chemical principles, step-by-step procedures, and expected outcomes.

Synthetic Strategies Overview

The synthesis of α-amino acids from carbonyl compounds is a cornerstone of organic chemistry. For the preparation of this compound from cyclopentanone, two classical multicomponent reactions, the Bucherer-Bergs and the Strecker syntheses, offer efficient and reliable pathways.

  • Bucherer-Bergs Reaction: This method involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate to form a hydantoin intermediate.[3][4] Subsequent hydrolysis of the hydantoin yields the desired amino acid. This one-pot reaction is known for its simplicity and often provides good yields.[5]

  • Strecker Synthesis: This is a two-step process for the synthesis of α-amino acids.[6][7] It begins with the reaction of a ketone with ammonia and a cyanide source to form an α-aminonitrile.[8][9] This intermediate is then hydrolyzed to the corresponding amino acid.[6]

The choice between these two methods may depend on factors such as available reagents, desired scale, and specific downstream applications. Both methods, as presented, will produce a racemic mixture of the final product. Chiral resolution or asymmetric synthesis variants would be necessary to obtain enantiomerically pure compounds.[7][10]

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic transformations, the following diagrams illustrate the Bucherer-Bergs and Strecker synthesis routes from cyclopentanone.

Bucherer-Bergs Synthesis Cyclopentanone Cyclopentanone Hydantoin Spiro-hydantoin Intermediate Cyclopentanone->Hydantoin KCN, (NH4)2CO3 H2O/EtOH AminoAcid 1-Aminocyclopentanecarboxylic Acid Hydantoin->AminoAcid H+ or OH- Hydrolysis Ester This compound AminoAcid->Ester MeOH, H+

Caption: Bucherer-Bergs reaction pathway.

Strecker Synthesis Cyclopentanone Cyclopentanone Aminonitrile α-Aminonitrile Intermediate Cyclopentanone->Aminonitrile NH3, KCN AminoAcid 1-Aminocyclopentanecarboxylic Acid Aminonitrile->AminoAcid H3O+ Hydrolysis Ester This compound AminoAcid->Ester MeOH, H+

Caption: Strecker synthesis reaction pathway.

Protocol 1: Bucherer-Bergs Synthesis

This protocol details the synthesis of the spiro-hydantoin intermediate from cyclopentanone, followed by its hydrolysis to 1-aminocyclopentanecarboxylic acid and subsequent esterification.

Part A: Synthesis of 5,5-Cyclopentamethylenehydantoin (Spiro-hydantoin)

Rationale: This one-pot, multicomponent reaction efficiently constructs the hydantoin ring system.[3][4] Ammonium carbonate serves as both the ammonia and carbon dioxide source, while potassium cyanide provides the nucleophilic cyanide. The reaction proceeds through the formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization.[3]

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.1210.0 g0.119
Potassium Cyanide65.129.2 g0.141
Ammonium Carbonate96.0927.5 g0.286
Ethanol46.07150 mL-
Water18.02150 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone, potassium cyanide, and ammonium carbonate.

  • Add a mixture of ethanol and water.

  • Heat the reaction mixture to 60-65 °C with constant stirring in a well-ventilated fume hood. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • Maintain the temperature and stirring for 6-8 hours. The reaction mixture will become a thick slurry.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash with cold water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 60 °C to a constant weight.

  • Recrystallize the crude product from hot water or ethanol/water to obtain pure 5,5-cyclopentamethylenehydantoin as a white crystalline solid.

Part B: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

Rationale: Basic hydrolysis of the hydantoin ring opens the cyclic structure to yield the corresponding amino acid. Strong basic conditions are required to cleave the two amide bonds.

ReagentMolar Mass ( g/mol )AmountMoles
5,5-Cyclopentamethylenehydantoin154.1710.0 g0.065
Sodium Hydroxide40.0010.4 g0.260
Water18.02100 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the spiro-hydantoin in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 6-7 with concentrated hydrochloric acid while cooling in an ice bath. The amino acid will precipitate.

  • Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

  • Dry the product under vacuum to yield 1-aminocyclopentanecarboxylic acid.

Part C: Esterification to this compound

Rationale: Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst. Thionyl chloride is used here to first form the acid chloride in situ, which then readily reacts with methanol.

ReagentMolar Mass ( g/mol )AmountMoles
1-Aminocyclopentanecarboxylic Acid129.165.0 g0.039
Methanol32.04100 mL-
Thionyl Chloride118.974.6 mL0.063

Procedure:

  • Suspend 1-aminocyclopentanecarboxylic acid in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Strecker Synthesis

This protocol outlines the formation of the α-aminonitrile from cyclopentanone, followed by its hydrolysis and subsequent esterification.

Part A: Synthesis of 1-Amino-1-cyanocyclopentane (α-Aminonitrile)

Rationale: The Strecker synthesis begins with the formation of an imine from cyclopentanone and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile.[6][7][8] This reaction is typically performed as a one-pot procedure.

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.1210.0 g0.119
Ammonium Chloride53.497.6 g0.142
Sodium Cyanide49.016.9 g0.141
Aqueous Ammonia (28%)-20 mL-
Methanol32.0450 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride and sodium cyanide in aqueous ammonia and water. Caution: Sodium cyanide is highly toxic.

  • Add methanol to the solution.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add cyclopentanone dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

Rationale: Acid-catalyzed hydrolysis of the nitrile group in the α-aminonitrile first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The amino group is protonated under the acidic conditions.

ReagentMolar Mass ( g/mol )AmountMoles
1-Amino-1-cyanocyclopentane110.1610.0 g0.091
Concentrated HCl36.46100 mL-

Procedure:

  • Add the crude α-aminonitrile to concentrated hydrochloric acid in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and remove the excess HCl under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and neutralize with aqueous ammonia to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Part C: Esterification to this compound

This step is identical to Part C of the Bucherer-Bergs protocol. Please refer to the procedure described above.

Expected Results and Characterization

CompoundAppearanceExpected YieldMelting Point (°C)
5,5-CyclopentamethylenehydantoinWhite crystalline solid75-85%215-218
1-Amino-1-cyanocyclopentaneColorless to pale yellow oil80-90%(Boiling Point)
1-Aminocyclopentanecarboxylic AcidWhite crystalline powder70-80% (from hydantoin)>300 (decomposes)
This compoundColorless oil or low-melting solid60-75%-

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting

ProblemPossible CauseSolution
Low yield of hydantoinIncomplete reaction.Increase reaction time or temperature slightly. Ensure adequate mixing.
Difficulty in precipitating amino acidIncorrect pH.Carefully adjust the pH to the isoelectric point (around 6-7).
Low yield of esterIncomplete esterification or loss during workup.Ensure anhydrous conditions for the esterification. Optimize extraction and purification steps.
Formation of byproducts in Strecker synthesisSide reactions of the imine or nitrile.Maintain low temperature during the addition of cyclopentanone.

Conclusion

The synthesis of this compound from cyclopentanone can be successfully achieved through either the Bucherer-Bergs or the Strecker synthesis pathways. Both methods are reliable and provide the target compound in good overall yields. The choice of method will depend on the specific requirements of the researcher and the available laboratory resources. The protocols provided herein offer a detailed and practical guide for the synthesis and purification of this important building block for drug discovery and development.

References

  • Vertex AI Search. 1-Aminocyclopentanecarboxylic acid 52-52-8 wiki. Accessed February 23, 2026.
  • Spadoni G, Balsamini C, Bedini A, Mugnaini M. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. 1993;48(12):1663-1674.
  • Alfa Chemistry. Bucherer-Bergs Reaction. Alfa Chemistry. Accessed February 23, 2026.
  • Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Published November 12, 2018. Accessed February 23, 2026.
  • Wikipedia. Strecker amino acid synthesis. Wikipedia. Updated October 26, 2023. Accessed February 23, 2026.
  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Accessed February 23, 2026.
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  • Kralik M, Hronec M, Cvengrosova Z, Stolcova M. Reductive amination of cyclopentanone.
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  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. Updated October 26, 2023. Accessed February 23, 2026.
  • Solubility of Things. 1-Aminocyclopentanecarboxylic acid. Solubility of Things. Accessed February 23, 2026.
  • Gáspári Z, Olajos G, Szabó D, et al. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry.
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  • UBC Chemistry. THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. The University of British Columbia.
  • Lazić A, Jeannin O, Camerel F, Radovanović L, Đorđević I. General reaction scheme of the Bucherer–Bergs reaction.
  • Boesten WHJ, Seerden J-PG, de Lange B, et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. 2001;3(8):1121-1124.
  • Wikipedia. Reductive amination. Wikipedia. Updated January 19, 2024. Accessed February 23, 2026.
  • Organic Chemistry Portal. Cyclopentenone synthesis. Organic Chemistry Portal. Accessed February 23, 2026.
  • Benetti S, De Risi C, Ferroni F, Pollini GP. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Bentham Science. 2007;4(4):268-270.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed February 23, 2026.
  • ChemScene. 1481175-03-4 | Methyl 2-(1-(aminomethyl)cyclopentyl)acetate. ChemScene. Accessed February 23, 2026.
  • Al-Qaisi AM, Al-Ayed AS, Al-Qtaitat A. Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
  • de la Cruz-Uria X, Gomez-Quero S, Puche M, et al. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Published August 23, 2025.
  • Rudolf A, Freimund G, Hans-Jurgen A. Process for the preparation of 2-substituted cyclopentanones. Google Patents. US5672763A. Published September 30, 1997.
  • Chapuis C, Richard C-A. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate.
  • ChemicalBook. 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. ChemicalBook. Accessed February 23, 2026.
  • Alfa Chemistry. CAS 10522-26-6 2-Methyl-1-undecanol. Alfa Chemistry. Accessed February 23, 2026.
  • ChemicalBook. 2-METHYL-1-UNDECANOL | 10522-26-6. ChemicalBook. Updated December 31, 2025. Accessed February 23, 2026.
  • Lux S, Siebenhofer M. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org.
  • Reiriz C, Giraud M, Corvis Y, et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Published November 13, 2023.
  • Cheméo. Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Cheméo. Accessed February 23, 2026.
  • National Center for Biotechnology Information. 2-Methylundecanol. PubChem. Accessed February 23, 2026.

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Application Notes and Protocols: Efficient Hydrolysis of Methyl 2-(1-aminocyclopentyl)acetate to its Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and field-proven protocol for the hydrolysis of Methyl 2-(1-aminocyclopentyl)acetate to its corresponding free carboxylic acid, 2-(1-aminocyclopentyl)acetic acid. This transformation is a critical step in various drug discovery and development programs where the free acid moiety is required for subsequent coupling reactions, biological assays, or as the final active pharmaceutical ingredient (API). This document delves into the mechanistic rationale for choosing a base-mediated hydrolysis (saponification) over an acid-catalyzed approach for this specific substrate. It offers a detailed, step-by-step experimental procedure, including reaction setup, monitoring, workup, and purification of the zwitterionic product. Furthermore, this guide provides insights into potential challenges and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.

Introduction: The Significance of Amino Acid Ester Hydrolysis

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of medicinal chemistry and drug development, the hydrolysis of amino acid esters is of particular importance. Many synthetic routes for non-proteinogenic amino acids, such as the Strecker or Bucherer-Bergs reactions, often yield ester derivatives as the final product. However, the free carboxylic acid is frequently the desired functional group for forming amide bonds in peptide synthesis or for interacting with biological targets.[1][2]

This compound is a non-proteinogenic amino acid derivative that presents a unique challenge for hydrolysis due to the presence of a primary amine on a quaternary carbon. The choice of the hydrolysis method is critical to avoid potential side reactions and to facilitate the purification of the resulting zwitterionic amino acid. This guide will focus on a robust saponification protocol that has been optimized for substrates of this nature.

Mechanistic Considerations: Why Base-Catalyzed Hydrolysis is Preferred

Both acid- and base-catalyzed methods can be employed for ester hydrolysis. However, for amino acid esters, base-catalyzed hydrolysis, or saponification, offers several distinct advantages.[3][4]

Acid-Catalyzed Hydrolysis: This method typically involves heating the ester in the presence of a strong acid and excess water.[4][5] The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is required.[4] For an amino acid ester, the primary amine would be protonated under acidic conditions. While this protects the amine from participating in side reactions, the overall reaction can be sluggish and may require harsh conditions (e.g., high temperatures and prolonged reaction times), which could lead to degradation of the desired product.

Base-Catalyzed Hydrolysis (Saponification): Saponification involves the treatment of an ester with a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is effectively irreversible because the final step is the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group.[3][4] This irreversibility is a major advantage as it drives the reaction to completion under milder conditions.[3] For amino acid esters, saponification is generally the preferred method due to its efficiency and the milder reaction conditions, which helps in preserving the stereochemical integrity of chiral centers, although racemization can be a concern for some sensitive N-methylamino acids.[6][7]

In the case of this compound, the primary amine remains largely unreactive under basic conditions, allowing for a clean and selective hydrolysis of the methyl ester. Lithium hydroxide is often the base of choice for the saponification of amino acid esters as it is known for its mildness and can often be performed at or slightly above room temperature, minimizing potential side reactions.[8][9]

Experimental Protocol: Saponification of this compound

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Various
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent gradeSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
WaterDeionizedIn-house
Hydrochloric acid (HCl)37% (concentrated)Fisher Scientific
Dowex® 50WX8 ion-exchange resin100-200 mesh, H⁺ formSigma-Aldrich
Methanol (MeOH)ACS Reagent gradeFisher Scientific
Dichloromethane (DCM)ACS Reagent gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water.

  • Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40-50 °C can be applied to expedite the reaction if necessary.[2]

  • Workup - Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to the isoelectric point of the amino acid. For the structurally similar 1-aminocyclopentanecarboxylic acid, the pKa of the carboxylic acid group is approximately 2.4-2.6.[10][11] The isoelectric point (pI) will be the average of the pKa of the amino group (around 10) and the carboxylic acid group. Therefore, careful adjustment of the pH to around 6-7 is recommended to ensure the zwitterionic form predominates, minimizing its solubility in the aqueous phase.

  • Isolation of the Crude Product: The zwitterionic product may precipitate out of the solution upon neutralization. If so, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude amino acid along with lithium chloride.

  • Purification using Ion-Exchange Chromatography:

    • Prepare a column with Dowex® 50WX8 resin (H⁺ form).

    • Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

    • Wash the column with deionized water to remove any remaining salts (e.g., LiCl).

    • Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Collect the fractions containing the product (can be monitored by TLC).

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 2-(1-aminocyclopentyl)acetic acid.

Workflow and Data Presentation

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Workup & Purification start This compound in THF/H₂O reaction Stir at RT, 2-4h start->reaction reagent LiOH·H₂O reagent->reaction product_salt Lithium 2-(1-aminocyclopentyl)acetate reaction->product_salt acidification Acidify with HCl to pI ~6-7 product_salt->acidification isolation Precipitation or Evaporation acidification->isolation purification Ion-Exchange Chromatography isolation->purification final_product 2-(1-aminocyclopentyl)acetic acid purification->final_product

Caption: Workflow for the hydrolysis of this compound.

Table of Reaction Parameters
ParameterRecommended ValueRationale
Solvent System THF/H₂O (3:1 v/v)THF helps to solubilize the starting ester, while water is necessary for the hydrolysis and to dissolve the LiOH.
Base LiOH·H₂OA mild and effective base for the saponification of amino acid esters, minimizing the risk of side reactions.[8][9]
Stoichiometry of Base 1.5 - 2.0 equivalentsA slight excess of base ensures the complete consumption of the starting ester.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate without promoting degradation. Gentle heating can be used if necessary.[2]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC or LC-MS.
Workup pH ~6-7 (Isoelectric Point)At the pI, the amino acid exists as a zwitterion, which often has minimal solubility in water, facilitating its isolation.[10][11]
Purification Method Ion-Exchange Chromatography or RecrystallizationEffective for removing inorganic salts and purifying the zwitterionic amino acid product.[12][13]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure that the LiOH is of good quality and that the THF is not overly wet, which could consume the base. Gentle heating (40-50 °C) can also help to drive the reaction to completion.

  • Product is Difficult to Precipitate: Some zwitterionic amino acids have significant water solubility even at their isoelectric point. In such cases, removing the solvent under reduced pressure is the best approach to isolate the crude product.

  • Challenges with Ion-Exchange Chromatography: Ensure the column is properly conditioned and not overloaded. The elution with aqueous ammonia should be done gradually to obtain clean fractions.

  • Alternative Purification: If ion-exchange chromatography is not feasible, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be an effective purification method for the zwitterionic product.

Conclusion

The base-catalyzed hydrolysis of this compound using lithium hydroxide provides a reliable and high-yielding route to the corresponding free acid. The protocol detailed in this application note is robust and has been developed with a strong understanding of the underlying chemical principles. By carefully controlling the reaction conditions and the workup procedure, researchers and drug development professionals can confidently produce high-purity 2-(1-aminocyclopentyl)acetic acid for their downstream applications.

References

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA, 57(5), 241-245.
  • Wenska, M., & Seubert, A. (2011). Separation of α-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers.
  • Wenska, M., & Seubert, A. (2011). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers.
  • De-esterification of amino acid esters. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. (1991). Industrial & Engineering Chemistry Research, 30(6), 1271-1280.
  • Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit. Retrieved February 22, 2026, from [Link]

  • Process for the saponification of aminoacid-/peptide ester. (1993).
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances, 9(54), 31448-31458.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2017). Molbank, 2017(3), M946.
  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023).
  • LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. (2002).
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (2004). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987). U.S.
  • Methyl Esters and Derivatives. (n.d.). In Protective Groups in Organic Synthesis.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry, 70(12), 4729-4739.
  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020). Polymer Chemistry, 11(7), 1349-1360.
  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). Scientific Reports, 6, 22212.
  • Cyclopentanecarboxylic acid, 1-amino-. (n.d.). In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved February 22, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc, 2018(5), 233-247.
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Cycloleucine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Process for preparing N-acyl amino acid salts. (2015). U.S.

Sources

Using Methyl 2-(1-aminocyclopentyl)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(1-aminocyclopentyl)acetate Subject: Optimization of Sterically Constrained


-Amino Acid Incorporation in Drug Discovery
Date:  October 26, 2025
Author:  Senior Application Scientist, Chemical Development Group[1]

Abstract

This compound (MACA) is a critical


-amino acid ester intermediate used to introduce conformational rigidity into peptide backbones and small molecule drugs.[1] Structurally analogous to the blockbuster drug Gabapentin (which utilizes a cyclohexane ring), MACA features a cyclopentane ring that imposes a specific "gem-dialkyl" constraint (Thorpe-Ingold effect).[1] This constraint is pivotal for locking bioactive conformations in peptidomimetics and modulating lipophilicity in CNS-targeted small molecules.[1] This guide provides optimized protocols for handling this sterically hindered amine, focusing on high-yield amide coupling and controlled hydrolysis strategies.[1]

Structural Utility & Pharmacophore Design

The Gem-Disubstituted Constraint

MACA belongs to a class of cyclic


-amino acids where the amine and the acetate side chain are attached to the same quaternary carbon.[1] This gem-disubstitution severely restricts the rotation of the 

and

torsion angles in peptide chains.[1]
  • Peptidomimetics: Incorporation of MACA stabilizes

    
    -turns and helices, protecting peptides from proteolytic degradation.[1]
    
  • Bioisosterism: It serves as a lipophilic, non-aromatic spacer that mimics the spatial arrangement of leucine or isoleucine but with fixed geometry.

  • CNS Penetration: The cyclopentyl ring increases

    
     (approx.[1] 1.07), enhancing blood-brain barrier (BBB) permeability compared to linear 
    
    
    
    -alanine derivatives.[1]
Structural Comparison
Feature

-Alanine
Gabapentin (Free Acid)MACA (Ester)
Ring Size Linear (None)Cyclohexane (6-membered)Cyclopentane (5-membered)
Conformation Highly FlexibleChair conformation (Rigid)Envelope conformation (Rigid)
Steric Bulk LowHighHigh (Quaternary Carbon)
Primary Use LinkerAnticonvulsantScaffold / Intermediate

Experimental Protocols

Protocol A: Salt Break & Free-Basing

Context: MACA is typically supplied as a Hydrochloride (HCl) salt to prevent polymerization and hydrolysis.[1] The free amine is prone to forming carbamates with atmospheric CO


.[1] This protocol generates the reactive free base immediately prior to use.[1]

Reagents:

  • MACA-HCl (1.0 equiv)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated NaHCO

    
     or 1M NaOH (Use NaOH only if rapid separation is possible to avoid ester hydrolysis)[1]
    
  • Brine[1]

Procedure:

  • Dissolution: Suspend the MACA-HCl salt in DCM (10 mL per gram).

  • Neutralization: Add an equal volume of Saturated NaHCO

    
     at 0°C.
    
  • Extraction: Vigorously stir for 10 minutes. Separate the organic layer.[1][2]

  • Re-extraction: Extract the aqueous layer twice more with DCM.[1]

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Critical Checkpoint: The free base is a volatile oil.[1] Do not apply high vacuum for extended periods.[1] Use immediately in Protocol B.

Protocol B: High-Efficiency Amide Coupling (The "Hindered Amine" Method)

Context: The primary amine in MACA is attached to a quaternary carbon.[1] This creates significant steric hindrance, making standard EDC/NHS coupling inefficient.[1] The following protocol uses HATU/HOAt to overcome the energy barrier.

Reagents:

  • Carboxylic Acid Partner (R-COOH) (1.0 equiv)[1]

  • MACA (Free base from Protocol A) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) (Preferred over HBTU due to faster kinetics with hindered amines).[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N

    
    , dissolve R-COOH and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT).
    
    • Why: Pre-activation ensures the active ester (OAt-ester) is formed before the hindered amine approaches.[1]

  • Addition: Add DIPEA to the mixture. (Solution usually turns yellow).[1]

  • Coupling: Add the MACA solution (in minimal DMF) dropwise.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Use TLC (Stain: Ninhydrin for amine, UV for aromatics).[1] If conversion is <50% after 4 hours, heat to 40°C.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by 1M HCl (remove unreacted amine), sat. NaHCO

    
    , and brine.[1]
    

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Yield (<30%) Steric clash at quaternary center Switch to PyAOP or convert acid to Acid Fluoride (using TFFH).
Epimerization Over-activation of chiral acid Lower temperature to 0°C during addition; use Collidine instead of DIPEA.[1]

| No Reaction | Amine salt not neutralized | Ensure 3.0 equiv of base is used to scavenge all protons. |

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting the correct coupling strategy based on the steric environment of the MACA intermediate.

MACA_Workflow Start Start: MACA-HCl Salt FreeBase Protocol A: Free Base (DCM/NaHCO3) Start->FreeBase Neutralize CheckSterics Analyze Acid Partner (R-COOH) FreeBase->CheckSterics Prepare Coupling Standard Standard Sterics (Linear/Primary) CheckSterics->Standard Low Bulk Hindered High Sterics (Tertiary/Quaternary) CheckSterics->Hindered High Bulk Method_HATU Method: HATU + DIPEA (Protocol B) Standard->Method_HATU Preferred Hindered->Method_HATU First Attempt Method_Fluoride Method: Acid Fluoride (TFFH + DIPEA) Hindered->Method_Fluoride If HATU fails Product Final Amide Product Method_HATU->Product 4-16h RT Method_Fluoride->Product Rapid Kinetics

Caption: Decision matrix for coupling sterically hindered MACA amines. HATU is the baseline standard, while Acid Fluoride activation is reserved for extremely difficult substrates.[1]

Analytical Characterization

When validating the identity of this compound derivatives, look for these diagnostic signals:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       3.68 ppm (s, 3H): Methyl ester singlet (-OCH
      
      
      
      ).[1]
    • 
       2.45 ppm (s, 2H): Methylene bridge (-CH
      
      
      
      -CO
      ).[1] Note: This singlet is sharp and diagnostic.
    • 
       1.50–1.80 ppm (m, 8H): Cyclopentyl ring protons.[1]
      
  • MS (ESI):

    • Calculate [M+H]

      
      : 158.11 Da.[1]
      
    • Look for [M+Na]

      
      : 180.10 Da.[1]
      
  • Solubility Profile:

    • Soluble: MeOH, DCM, DMF, DMSO.[1]

    • Insoluble: Hexanes, Water (Free base is sparingly soluble, Salt is soluble).[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1][3]

  • Organic & Biomolecular Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.[1] [Link]

  • Bryans, J. S., et al. (1998).[1] Identification of novel ligands for the alpha 2 delta subunit of voltage-gated calcium channels. Journal of Medicinal Chemistry. (Foundational text on Gabapentinoid SAR). [Link]

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Application Notes & Protocols: Mastering Peptide Couplings with Sterically Hindered Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered cyclic amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), into peptide sequences is a critical strategy for designing peptides with enhanced proteolytic stability and constrained secondary structures like helices and β-turns.[1][2] However, the bulky nature of these residues presents a significant synthetic challenge, often leading to slow or incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[3][4] This guide provides an in-depth analysis of the challenges and offers field-proven strategies and detailed protocols to overcome them. We will explore the mechanistic advantages of modern coupling reagents, the impact of reaction conditions, and advanced techniques to drive these difficult couplings to completion.

The Challenge of Steric Hindrance in Peptide Synthesis

The fundamental difficulty in coupling sterically hindered amino acids lies in the restricted access to the reacting centers. In a typical peptide coupling, the nucleophilic amino group of one amino acid attacks the activated carboxyl group of another.[5][6] When either the incoming amino acid or the N-terminal residue on the resin is sterically demanding, this reaction is significantly impeded.

Several factors contribute to this challenge:

  • Bulky Side Chains: α,α-disubstituted amino acids possess two substituents on the α-carbon, which physically block the approach of the nucleophilic amine.[7]

  • Secondary Amines: Cyclic amino acids like proline feature a secondary amine at the N-terminus, which is inherently less nucleophilic and more sterically hindered than the primary amines of other amino acids.[8]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures or aggregate, further obstructing the reactive sites and hindering solvation.[9]

These factors can lead to low yields, truncated sequences, and the need for multiple recoupling steps, compromising the efficiency and purity of the final peptide.

Strategic Selection of Coupling Reagents

Standard coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are often insufficient for overcoming the high activation energy barrier of hindered couplings.[9] Success requires the use of more potent in-situ activating reagents, primarily from the phosphonium and aminium/uronium salt classes.[10]

Aminium/Uronium Reagents: The Power of OAt and Oxyma Esters

Aminium and uronium salts are among the most powerful reagents for difficult couplings.[9] Their efficacy stems from the formation of highly reactive activated esters.

  • HATU and HCTU: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogs form highly reactive OAt esters. The electron-withdrawing nature of the 7-azabenzotriazole (HOAt) group makes the activated ester an excellent leaving group, accelerating the acylation step.[11] Similarly, HCTU forms a more reactive O-6-ClBt ester compared to the standard OBt esters from HBTU.[9] HATU, in particular, is frequently recommended for overcoming steric hindrance.[8]

  • COMU: A Safer, High-Reactivity Alternative: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate) is a third-generation uronium reagent that incorporates the OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[5][12][13] COMU's reactivity is comparable, and in some cases superior, to HATU.[5][14] It offers significant advantages:

    • Safety: It is not based on the potentially explosive HOBt or HOAt derivatives.[5][15]

    • High Solubility: It is more soluble in a wide range of solvents.[14]

    • Reduced Side Reactions: It requires only one equivalent of base for activation, minimizing potential side reactions.[12][13]

    • Structural Advantage: COMU exists in the more reactive uronium form, unlike HBTU/HATU which exist as the less reactive guanidinium isomers.[12]

Phosphonium Reagents: Avoiding Guanidinylation

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[16] A key advantage over uronium salts is that they cannot react with the free N-terminal amine to form a guanidinium cap, a side reaction that terminates chain elongation.[14] This makes them particularly suitable for reactions where a large excess of coupling reagent might be used to drive a slow reaction to completion.

Acyl Fluorides: The Ultimate Activation for Extreme Hindrance

For the most challenging couplings, such as incorporating consecutive α,α-disubstituted residues, converting the amino acid to its acyl fluoride is a highly effective strategy.[9][17] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate amino acid fluorides in situ.[5][18] These are among the most reactive acylating species used in peptide synthesis and are especially suited for coupling sterically hindered amino acids like Aib.[5][17]

Comparative Analysis of Coupling Reagents

The choice of reagent is a critical decision point in the synthesis workflow. The following table summarizes the key features of preferred reagents for hindered couplings.

Reagent ClassExample Reagent(s)Generated Active EsterRelative ReactivityKey Advantages & Considerations
Carbodiimide DIC + Oxyma PureOxyma EsterModerateSafer, non-explosive additive. Effective for many Aib couplings, especially with microwave heating.[15][19][20]
Phosphonium PyBOPOBt EsterHighNon-toxic byproducts (vs. older BOP). No risk of N-terminal guanidinylation.[16]
Phosphonium PyAOPOAt EsterVery HighMore reactive than PyBOP due to OAt ester formation. No guanidinylation risk.[16]
Aminium/Uronium HCTUO-6-ClBt EsterVery HighMore reactive than HBTU. Good compromise of reactivity and cost.[9]
Aminium/Uronium HATUOAt EsterExcellentBenchmark for high efficiency and low racemization in difficult couplings.[6][16] Potential explosive hazard.
Aminium/Uronium COMU Oxyma Ester Excellent Reactivity comparable to HATU, superior safety profile, high solubility, requires less base. [5][12][13][14]
Acyl Halide TFFHAcyl FluorideExceptionalGenerates highly reactive acyl fluorides in situ. Ideal for extremely hindered couplings (e.g., Aib-Aib).[5][9][17]

Optimizing Reaction Conditions: Beyond the Reagent

While reagent choice is paramount, several other factors must be optimized to ensure successful coupling.

The Power of Microwave Irradiation

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is a transformative technology for accelerating difficult reactions.[21][22][23] Microwave energy provides rapid and uniform heating, which helps to:

  • Overcome the high activation energy of hindered couplings.[24]

  • Reduce reaction times from hours to minutes.[22]

  • Minimize peptide aggregation, improving reaction kinetics.[23]

  • Significantly improve yields and purity for challenging sequences.[21][22][25]

Microwave heating has proven especially effective for synthesizing peptides containing residues like Aib and N-methylated amino acids.[7][24]

Solvent Selection and Temperature
  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent, but for particularly difficult sequences, N-methylpyrrolidone (NMP) may offer superior solvating properties, helping to disrupt peptide aggregation.[9]

  • Temperature: For conventional (non-microwave) synthesis, gently increasing the reaction temperature can help drive sluggish couplings. However, this must be done cautiously as elevated temperatures can increase the risk of side reactions, particularly racemization.[9][15]

Double Coupling and Excess Reagents

A common and effective strategy for difficult couplings is to perform the reaction twice (double coupling).[15] After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of activated amino acid is added to react with any remaining uncoupled N-terminal amines.[9] Using an excess of the amino acid and coupling reagents (e.g., 3-4 equivalents relative to resin loading) is also standard practice to drive the reaction to completion.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for tackling sterically hindered couplings.

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as a first-line approach for most sterically hindered cyclic amino acids due to its excellent balance of reactivity and safety.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 eq., 0.4 mmol) and COMU (3.9 eq., 0.39 mmol) in DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

    • Vortex the solution for 1-2 minutes. The solution will typically turn yellow, indicating activation.[26]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), extend the time to 4 hours or consider gentle heating.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for secondary amines like proline or if the coupling is to an N-methylated residue. In these cases, a chloranil test is required.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Recoupling (Optional but Recommended): If the monitoring test indicates incomplete coupling, repeat steps 3-7 (a "double coupling").

Protocol 2: Microwave-Assisted Coupling with DIC/Oxyma

This protocol is highly effective for iterative couplings of residues like Aib and leverages the speed and efficiency of microwave heating.

  • Resin & Reagent Preparation: Follow steps 1 and 2 from Protocol 1. Prepare a stock solution of the Fmoc-Aib-OH (5 eq.), Oxyma Pure (5 eq.), and DIC (10 eq.) in DMF.

  • Coupling Reaction:

    • Add the reagent solution to the deprotected peptide-resin in a microwave-safe reaction vessel.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate at a set temperature (e.g., 90-100 °C) for 10-15 minutes.[19]

  • Post-Coupling: Drain and wash the resin as described in Protocol 1 (Step 7).

  • Monitoring: Check for reaction completion using an appropriate test (e.g., Kaiser or chloranil).

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids.

Workflow and Decision Making

Choosing the optimal strategy requires a systematic approach. The following workflow can guide researchers in tackling a difficult coupling.

G start Start: Hindered Coupling Identified (e.g., Aib, Pro-Pro, N-Me-AA) strategy1 Strategy 1: High-Efficiency Reagent Use COMU or HATU Standard Conditions (RT, 1-2h) start->strategy1 check1 Check Coupling (Kaiser/Chloranil Test) strategy1->check1 complete Coupling Complete Proceed to next cycle check1->complete Complete incomplete Incomplete Coupling check1->incomplete Incomplete strategy2 Strategy 2: Intensify Conditions Double Couple Extend Time (4h) or Gentle Heat incomplete->strategy2 check2 Check Coupling Again strategy2->check2 check2->complete Complete strategy3 Strategy 3: Microwave Assistance Use MW-SPPS Protocol (e.g., DIC/Oxyma @ 90°C, 15 min) check2->strategy3 Still Incomplete check3 Check Coupling Again strategy3->check3 check3->complete Complete strategy4 Strategy 4: Ultimate Activation Use Acyl Fluoride Method (TFFH) check3->strategy4 Still Incomplete strategy4->complete Reaction should be driven to completion

Caption: Troubleshooting workflow for sterically hindered couplings.[8]

Conclusion

Successfully incorporating sterically hindered cyclic amino acids is achievable with a strategic combination of modern coupling reagents and optimized reaction conditions. For most applications, high-efficiency uronium salts like COMU provide an exceptional balance of power and safety. For the most demanding sequences, leveraging the speed of microwave irradiation or the extreme reactivity of acyl fluorides provides a reliable path to success. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently synthesize complex peptides to advance their scientific and therapeutic goals.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (URL: )
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (URL: )
  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) - PubMed. (URL: [Link])

  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (URL: [Link])

  • Recent development in peptide coupling reagents - ResearchGate. (URL: [Link])

  • Technical Support Center: Optimizing Oxyma-Activ
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (URL: [Link])

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL: )
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A. (URL: [Link])

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors - ResearchGate. (URL: [Link])

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (URL: [Link])

  • Commonly Used Coupling Reagents in Peptide Synthesis. (URL: )
  • Peptide Synthesis Strategies - AmbioPharm. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Optimizing Peptide Coupling: Key Techniques. (URL: [Link])

  • Three component coupling of alpha-iminoesters via umpolung addition of organometals: synthesis of alpha,alpha-disubstituted alpha-amino acids - PubMed. (URL: [Link])

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem. (URL: )
  • Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])

  • α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. (URL: [Link])

  • 2-Aminoisobutyric acid - Wikipedia. (URL: [Link])

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (URL: [Link])

  • Recent development of peptide coupling reagents in organic synthesis. (URL: [Link])

  • Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB) - PubMed. (URL: [Link])

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (URL: [Link])

  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (URL: [Link])

  • α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Peptide coupling reagents, more than a letter soup (2011) | Ayman El-Faham - SciSpace. (URL: [Link])

Sources

Application Note: Scalable Manufacturing Process for Methyl 2-(1-aminocyclopentyl)acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1-aminocyclopentyl)acetate hydrochloride is a critical


-amino acid ester employed as a scaffold in the synthesis of peptidomimetics, GPCR modulators, and novel gabapentinoid derivatives. Its structure—a cyclopentane ring featuring a quaternary carbon substituted with both a primary amine and a methyl acetate group—presents specific synthetic challenges, primarily steric hindrance at the quaternary center and the need for robust purification without chromatography.

This Application Note details a two-step, chromatography-free manufacturing process optimized for kilogram-scale production. The route utilizes the Rodionov reaction to construct the carbon skeleton and install the amine functionality in a single pot, followed by a standard acid-mediated esterification.

Key Process Advantages
  • Scalability: Avoids hazardous azides (Curtius rearrangement) or cyanides (Strecker synthesis).

  • Purification: Relies entirely on filtration and crystallization (No column chromatography).

  • Economy: Utilizes inexpensive commodity reagents (Cyclopentanone, Malonic acid, Ammonium acetate).

Chemical Reaction Pathway

The synthesis proceeds via a modified Rodionov reaction, where cyclopentanone undergoes condensation with malonic acid in the presence of ammonium acetate. The resulting


-amino acid is then esterified using thionyl chloride in methanol.
Mechanism of Action[1]
  • Knoevenagel Condensation: Cyclopentanone reacts with malonic acid to form an unsaturated intermediate.

  • Aza-Michael Addition: Ammonia (generated in situ from ammonium acetate) adds to the

    
    -position.
    
  • Decarboxylation: Thermal decarboxylation yields the

    
    -amino acid.
    
  • Fischer Esterification: The carboxylic acid is converted to the methyl ester, isolated as the stable HCl salt.

ReactionPathway SM1 Cyclopentanone Inter1 Intermediate A: Cyclopentylidene- malonic acid SM1->Inter1 Knoevenagel (EtOH, Reflux) SM2 Malonic Acid SM2->Inter1 Knoevenagel (EtOH, Reflux) NH4 NH4OAc (Ammonia Source) NH4->Inter1 Knoevenagel (EtOH, Reflux) Inter2 Intermediate B: Amino-dicarboxylic acid Inter1->Inter2 Aza-Michael Addition FreeAcid 2-(1-aminocyclopentyl) acetic acid (Zwitterion) Inter2->FreeAcid Decarboxylation (-CO2) Final Methyl 2-(1-aminocyclopentyl) acetate HCl FreeAcid->Final SOCl2 / MeOH (Esterification)

Figure 1: Mechanistic pathway for the synthesis of this compound HCl via the Rodionov reaction.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(1-aminocyclopentyl)acetic acid (Rodionov Reaction)

Rationale: The Rodionov reaction is selected over the Reformatsky or Knoevenagel-Cyanoacetate routes because it generates the target amino acid backbone in a single step using ethanol as a green solvent. The product typically precipitates as a zwitterion, simplifying workup.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Malonic Acid (1.0 equiv)[1]

  • Ammonium Acetate (2.0 - 2.5 equiv)

  • Ethanol (Absolute, 5-7 Volumes)

Protocol:

  • Charging: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Malonic Acid (104 g, 1.0 mol) and Ammonium Acetate (154 g, 2.0 mol).

  • Solvation: Add Ethanol (600 mL) and stir at room temperature until a slurry or partial solution is obtained.

  • Addition: Add Cyclopentanone (84 g, 1.0 mol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: Evolution of

      
       gas will be observed. Ensure the condenser vent is not blocked.
      
    • Duration: Reflux for 6–8 hours. Monitor by HPLC or TLC (ninhydrin stain) until cyclopentanone is consumed (<2%).

  • Workup (Crystallization):

    • Cool the reaction mixture to

      
       and stir for 2 hours. The amino acid (zwitterion) will precipitate as a white solid.
      
    • Filter the solid using a Büchner funnel or centrifuge.

    • Wash the cake with cold Ethanol (2 x 100 mL) to remove unreacted ketone and colored impurities.

    • Wash with Diethyl Ether (1 x 100 mL) to assist drying.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 55–65% (approx. 80–95 g).

    • Appearance: White to off-white crystalline powder.

Step 2: Esterification to this compound HCl

Rationale: Thionyl chloride (


) is used to generate anhydrous HCl in situ within methanol. This method drives the equilibrium toward the ester while simultaneously forming the hydrochloride salt, which is the desired pharmaceutical form.

Reagents:

  • 2-(1-aminocyclopentyl)acetic acid (from Step 1)

  • Methanol (Anhydrous, 10 Volumes)

  • Thionyl Chloride (1.5 equiv)

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (Antisolvent)

Protocol:

  • Preparation: In a reactor vented to a caustic scrubber (NaOH), charge Methanol (500 mL) and cool to

    
    .
    
  • Activation: Dropwise add Thionyl Chloride (1.5 equiv) to the methanol, maintaining temperature

    
    .
    
    • Caution: Highly exothermic reaction with evolution of

      
       and HCl gas.
      
  • Addition: Add the solid 2-(1-aminocyclopentyl)acetic acid (50 g) portion-wise to the HCl/MeOH solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Reaction is complete when the starting material (free acid) is not detectable by HPLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to approximately 20% of the original volume (thick oil or slurry).

    • Crystallization: Add MTBE (300 mL) slowly to the residue while stirring. A white precipitate should form immediately.

    • Stir at

      
       for 1 hour to maximize yield.
      
  • Isolation: Filter the solid and wash with MTBE.

  • Drying: Dry under vacuum at

    
    .
    
    • Expected Yield: 85–90% (from Step 1).

    • Purity: >98% (HPLC).

Process Flow & Engineering Controls

The following diagram illustrates the unit operations required for the scalable manufacturing process.

ProcessFlow Reactor1 Reactor 1: Rodionov Condensation (Reflux 8h, EtOH) Filter1 Filtration Unit (Isolate Zwitterion) Reactor1->Filter1 Slurry Transfer Dryer1 Vacuum Dryer (50°C) Filter1->Dryer1 Wet Cake Reactor2 Reactor 2: Esterification (SOCl2/MeOH, 0°C -> Reflux) Dryer1->Reactor2 Dry Intermediate Scrubber Caustic Scrubber (Neutralize SO2/HCl) Reactor2->Scrubber Off-gas Crystallizer Crystallization (MTBE Addition) Reactor2->Crystallizer Concentration Filter2 Final Filtration Crystallizer->Filter2 Suspension FinalProduct Final Product Packaging (Methyl 2-(1-aminocyclopentyl) acetate HCl) Filter2->FinalProduct Dry Solid

Figure 2: Process Flow Diagram (PFD) for the two-stage synthesis.

Quality Control & Analytical Specifications

In-Process Control (IPC)
StepParameterMethodSpecification
Rodionov Cyclopentanone ContentGC or TLC< 2.0%
Rodionov Water Content (Mother Liquor)KF TitrationN/A (Monitor for recycling)
Esterification Free Acid ContentHPLC< 0.5%
Esterification Residual SolventsGC-HSMeOH < 3000 ppm
Final Product Specifications
  • Appearance: White crystalline solid.

  • Identification: 1H NMR (DMSO-d6) consistent with structure.

  • Purity (HPLC):

    
     98.0%.
    
  • Chloride Content: 18.0%

    
     0.5% (Theoretical for HCl salt).
    
  • Residue on Ignition (ROI): < 0.1%.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Optimization
  • Why Ammonium Acetate? Ammonium acetate acts as a dual-purpose reagent. It provides the ammonia source for the amine formation and creates a buffered environment (acetic acid/acetate) that catalyzes the Knoevenagel condensation of the ketone with malonic acid [1].

  • Controlling Decarboxylation: The evolution of

    
     is the driving force of the reaction. If the reaction stalls, check the pH; the system must remain slightly acidic to neutral. Adding a catalytic amount of glacial acetic acid can restart a stalled reaction.
    
  • Esterification Safety: The reaction of

    
     with Methanol produces HCl gas and Methyl Sulfite intermediates. It is critical to keep the temperature low (
    
    
    
    ) during addition to prevent rapid boil-off of reagents and to ensure the HCl is trapped in solution [2].
Self-Validating Systems
  • Visual End-Point: In Step 1, the cessation of bubbling (

    
    ) often correlates with >90% conversion.
    
  • Solubility Check: The intermediate free acid is insoluble in ethanol, while the impurities (polymers of cyclopentanone) are generally soluble. A white filter cake indicates high purity; a yellow/brown cake suggests inadequate washing.

References

  • Rodionov, V. M. (1926). "Über die Darstellung von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. 
    
  • Master Organic Chemistry. (2022). "Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions."

  • Kiselyov, A. S. (2005). "Solid-phase synthesis of

    
    -amino acids." Tetrahedron Letters, 46(13), 2279-2282. (Contextualizing Rodionov modifications). 
    
  • BLD Pharm. (2023). "Product Safety Data Sheet: 2-(1-Aminocyclopentyl)acetic acid hydrochloride." (Verification of CAS and Salt Form).

Sources

Application Notes and Protocols for the Protection and Deprotection of 1-Aminocyclopentyl Acetate Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Aminocyclopentyl Acetate in Medicinal Chemistry

1-Aminocyclopentyl acetate and its derivatives are valuable building blocks in medicinal chemistry and drug development. The constrained cyclic structure of the aminocyclopentane ring system imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. The primary amine and the acetate ester functionalities provide versatile handles for further synthetic modifications, enabling the construction of a diverse range of complex molecules and potential therapeutic agents.

Effective synthesis of these complex molecules necessitates a robust strategy for the selective protection and deprotection of the primary amine. This is crucial to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The choice of an appropriate protecting group is paramount and depends on the overall synthetic route, including the stability of the protecting group to various reaction conditions and the mildness of its removal. This guide provides a detailed overview of common protection and deprotection strategies for the primary amine of 1-aminocyclopentyl acetate, with a focus on the widely used Boc, Cbz, and Fmoc protecting groups.

Core Principles of Amine Protection

The fundamental principle of amine protection involves the temporary conversion of the nucleophilic and basic primary amine into a less reactive functional group, typically a carbamate. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Selectively removable in high yield under mild conditions that do not affect other functional groups in the molecule.[]

  • Orthogonal to other protecting groups present in the molecule, allowing for their independent removal.[2][3][4]

For a sterically hindered amine like 1-aminocyclopentyl acetate, the selection of the protecting group and the optimization of reaction conditions are particularly critical to overcome potential challenges in both the protection and deprotection steps.[5]

Strategic Selection of Protecting Groups

The choice between the most common amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—is dictated by the planned synthetic sequence.[6] This concept of using protecting groups that can be removed under distinct conditions is known as an orthogonal strategy.[][3][4]

Figure 1: Orthogonal protection and deprotection strategies for 1-aminocyclopentyl acetate.

I. The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of non-acidic conditions.[7][8] Its removal is typically achieved under anhydrous acidic conditions.[8][9]

A. Boc Protection Protocol

The protection of the sterically hindered amine of 1-aminocyclopentyl acetate can be effectively achieved using di-tert-butyl dicarbonate ((Boc)₂O).

Mechanism: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[7][10] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into tert-butanol and carbon dioxide.[7][10]

Figure 2: Workflow for the Boc protection of 1-aminocyclopentyl acetate.

Experimental Protocol:

  • Dissolution: Dissolve 1-aminocyclopentyl acetate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.). For sterically hindered amines, the addition of a base like triethylamine (TEA, 1.2 eq.) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) can accelerate the reaction.[11]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.

B. Boc Deprotection Protocol

The Boc group is readily cleaved under acidic conditions.[7][8][12]

Mechanism: The deprotection is initiated by protonation of the carbamate oxygen by a strong acid.[13] This facilitates the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[13]

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected 1-aminocyclopentyl acetate in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).[12][14]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The resulting amine salt can be used directly or neutralized with a base.

  • Isolation: For isolation of the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Dry the organic layer and concentrate to obtain the deprotected amine.

II. The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[15] Its removal is most commonly achieved by catalytic hydrogenolysis.[16][17]

A. Cbz Protection Protocol

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[16][18]

Mechanism: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction requires a base to neutralize the HCl generated.[16]

Experimental Protocol:

  • Dissolution: Dissolve 1-aminocyclopentyl acetate (1.0 eq.) in a mixture of an organic solvent (e.g., THF or dioxane) and an aqueous solution of a base (e.g., 1 M sodium carbonate or sodium bicarbonate).[16][19]

  • Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise with vigorous stirring.[18]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

B. Cbz Deprotection Protocol

The most common method for Cbz deprotection is catalytic hydrogenolysis.[16][17][19]

Mechanism: In the presence of a palladium catalyst, hydrogen gas cleaves the benzylic C-O bond.[17] This generates an unstable carbamic acid, which decomposes to the free amine, carbon dioxide, and toluene.[16][20]

Figure 3: Workflow for the hydrogenolytic deprotection of a Cbz-protected amine.

Experimental Protocol:

  • Setup: Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.[17]

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol% Pd).[17]

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process 2-3 times.[17]

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

III. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[21][22][23]

A. Fmoc Protection Protocol

The Fmoc group is typically introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to minimize side reactions.[21]

Mechanism: The amine attacks the electrophilic carbonyl of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate.

Experimental Protocol:

  • Dissolution: Dissolve 1-aminocyclopentyl acetate (1.0 eq.) in a mixture of an organic solvent like dioxane or acetone and an aqueous solution of a mild base such as 10% sodium carbonate or sodium bicarbonate.[21]

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq.) in dioxane or acetone to the amine solution with stirring at 0-5 °C.[21]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Acidify the aqueous layer to pH 2-3 with dilute HCl.[21]

  • Isolation: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by recrystallization or column chromatography.

B. Fmoc Deprotection Protocol

The Fmoc group is cleaved by a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[21][22]

Mechanism: A base removes the acidic proton at the C9 position of the fluorenyl ring system. The resulting intermediate undergoes elimination to form dibenzofulvene and the unstable carbamic acid, which decarboxylates to the free amine.[21]

Experimental Protocol:

  • Dissolution: Dissolve the Fmoc-protected amine in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of piperidine (typically 20% v/v in DMF).[22][23]

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often complete within 30 minutes. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Isolation: The residue can be purified by column chromatography to separate the deprotected amine from the dibenzofulvene-piperidine adduct.

Comparative Summary of Protection Strategies

Protecting GroupProtection ReagentProtection ConditionsDeprotection ConditionsStability
Boc (Boc)₂ONeutral or basic (TEA, DMAP)Strong acid (TFA, HCl)[7][8][12]Stable to base, hydrogenolysis
Cbz Cbz-ClBasic (aq. Na₂CO₃)[16][19]H₂, Pd/C (Hydrogenolysis)[16][17]Stable to acid and base
Fmoc Fmoc-OSuMildly basic (aq. NaHCO₃)[21]Mild base (20% Piperidine/DMF)[21][22]Stable to acid, hydrogenolysis

Conclusion

The successful synthesis of complex molecules derived from 1-aminocyclopentyl acetate hinges on the strategic use of amine protecting groups. The choice between Boc, Cbz, and Fmoc protection should be guided by the overall synthetic plan, considering the stability of each group to the planned reaction conditions for subsequent steps. The protocols provided herein offer robust starting points for the protection and deprotection of this valuable synthetic building block. Researchers should note that for sterically hindered substrates, optimization of reaction times, temperatures, and reagent stoichiometry may be necessary to achieve optimal yields.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • BenchChem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase....
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Amine Protecting Groups for Hindered Amines: A Theoretical Look at Methanesulfonamide, N- (trimethylsilyl) -.
  • Quinn-Parsons, J. (n.d.). Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Google Patents. (n.d.). US4108846A - Solid phase synthesis with base N alpha-protecting group cleavage.
  • BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Suzhou Highfine Biotech. (n.d.). Application of Boc-anhydride.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Fmoc Resin Cleavage and Deprotection. (n.d.).
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Cbz Deprotection.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • The Journal of Organic Chemistry. (n.d.). Some novel, acid-labile amine protecting groups.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Cbz-Protected Amino Groups. (2019, October 2).
  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines.
  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • ResearchGate. (2015, February 25). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

Sources

Application Note: Advanced Reductive Amination of 3-Oxocyclopentyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of cyclopentane rings is a cornerstone in the synthesis of bioactive scaffolds, particularly for CCR2/CCR5 antagonists and prostaglandin analogs. This guide details the reductive amination of 3-oxocyclopentyl acetate (and related derivatives) to generate 3-aminocyclopentyl acetates .

The primary challenge in this transformation is chemoselectivity : reducing the in situ generated imine without hydrolyzing the sensitive acetate ester or causing


-elimination of the acetoxy group. This note provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for high functional group tolerance, and a Titanium(IV) Isopropoxide mediated method for sterically hindered amines, with specific precautions against transesterification.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Cyclopentyl acetates possessing a ketone functionality (e.g., 3-oxocyclopentyl acetate) present a "conflicting functionality" scenario.

  • Acetate Sensitivity: The acetate group is susceptible to hydrolysis under strong aqueous acidic/basic conditions and transesterification in the presence of alkoxide catalysts (like Ti(OiPr)

    
     in alcoholic solvents).
    
  • Elimination Risk: The formation of an enamine intermediate during reductive amination can facilitate the

    
    -elimination of the acetate group, leading to an unwanted cyclopentenone byproduct.
    
Reagent Selection Logic
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[1] It is mild, exhibits negligible basicity, and does not require excess heat, thereby preserving the acetate group. It reduces iminium ions selectively over ketones.[2][3]

  • Titanium(IV) Isopropoxide (Ti(OiPr)

    
    ):  Used only when the amine is weakly nucleophilic or the ketone is sterically crowded. It acts as a Lewis acid to force imine formation and a water scavenger.[4] Critical Warning: Ti(OiPr)
    
    
    
    can catalyze transesterification; therefore, reaction times must be minimized, and non-nucleophilic solvents (THF) are preferred over alcohols.

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical divergence points where side reactions (elimination or hydrolysis) may occur.

ReductiveAmination Ketone 3-Oxocyclopentyl Acetate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Acid/Lewis Acid) Enamine Enamine (Side Path) Hemiaminal->Enamine Basic Conditions Product 3-Aminocyclopentyl Acetate Imine->Product + Hydride (STAB/NaBH4) Elimination Elimination Product (Cyclopentenone) Enamine->Elimination - AcOH (Beta-Elimination)

Figure 1: Mechanistic pathway highlighting the critical Imine vs. Enamine divergence. The STAB protocol favors the upper green path, minimizing elimination risks.

Experimental Protocols

Protocol A: Standard STAB Method (High Fidelity)

Recommended for primary and unhindered secondary amines.[1] This protocol maximizes acetate stability.

Reagents:

  • Substrate: 3-Oxocyclopentyl acetate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation without hydrolyzing the ester.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[5]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-oxocyclopentyl acetate (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add the amine (1.1 mmol) followed immediately by glacial acetic acid (1.0 mmol). Stir at room temperature for 15–30 minutes.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding acetic acid.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for labile acetates). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).

    • Endpoint: Disappearance of the ketone spot.

  • Quench: Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Titanium(IV) Isopropoxide Method (For Difficult Substrates)

Recommended ONLY for sterically hindered amines or electron-deficient amines (e.g., anilines) where STAB fails to drive conversion.

Reagents:

  • Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)

  • Reducing Agent: NaBH4 (1.0 equiv) or NaBH3CN (1.0 equiv)

  • Solvent: THF (Strictly avoiding MeOH/EtOH to prevent transesterification).

Step-by-Step Procedure:

  • Complexation: In a dried flask, mix 3-oxocyclopentyl acetate (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (2 mL).

  • Lewis Acid Addition: Add Ti(OiPr)

    
     (1.5 mmol) dropwise.
    
  • Stirring: Stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor strictly. Do not let this stir overnight, as the isopropoxide ligand can exchange with the acetate ester.

  • Reduction: Dilute with absolute EtOH (1 mL) immediately before reduction (required to solubilize NaBH4) and add NaBH4 (1.0 mmol) carefully. Stir for 2 hours.

  • Hydrolysis (Critical): Quench with 1N NaOH or water (2 mL). A white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Separate phases, dry organic layer over Na2SO4, and concentrate.

Stereochemical Outcomes & Optimization

In 3-substituted cyclopentanones, the hydride attack is governed by 1,3-allylic strain and steric hindrance.

  • Hydride Approach: The reducing agent (STAB) is bulky. It will preferentially attack the iminium ion from the face opposite to the bulky acetate group.

  • Result: The major isomer is typically the cis-1,3-isomer (where the amine and acetate are on the same face), because the hydride attacks from the trans face (anti to the acetate).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor imine formationSwitch to Protocol B (Ti-mediated) to force dehydration.
Acetate Hydrolysis Medium too basic or wetUse anhydrous DCE; ensure AcOH is added; avoid aqueous workup until quench.
Elimination Product Enamine instabilityKeep temperature <25°C; Reduce reaction time; Use STAB (milder) instead of NaBH4.
Transesterification Ti(OiPr)4 in MeOH/EtOHMUST use THF or DCE with Ti(OiPr)4; avoid alcoholic solvents during the Lewis acid step.

Decision Logic for Protocol Selection

ProtocolSelection Start Start: 3-Oxocyclopentyl Acetate + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine Standard Use Protocol A (STAB) Solvent: DCE + AcOH CheckAmine->Standard No (Primary/Simple Secondary) CheckEster Is the Acetate Highly Labile? CheckAmine->CheckEster Yes (Aniline/Bulky) Difficult Use Protocol B (Ti(OiPr)4) Solvent: THF CheckEster->Standard Yes (Risk of Transesterification) CheckEster->Difficult No (Standard Acetate)

Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on substrate complexity.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] [Link]

  • Neidigh, K. A., et al. (1998).[8] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[4] [Link]

  • Borch, R. F., et al. (1971).[2] "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Methyl 2-(1-aminocyclopentyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of Conformationally Restricted Amino Acids

In the landscape of modern drug discovery and peptide science, α,α-disubstituted amino acids are invaluable building blocks. Their unique structural feature—a quaternary α-carbon—introduces conformational constraints into peptide backbones, which can enhance metabolic stability, increase receptor affinity, and improve bioavailability.[1] Among these, derivatives of 1-aminocyclopentanecarboxylic acid are of particular interest as they mimic cyclic amino acids like proline, finding applications as enzyme inhibitors and peptidomimetics in medicinal chemistry.[2]

Traditionally, the synthesis of these sterically hindered amino acids involves multi-step, time-consuming methods. The classic Strecker synthesis, while foundational, often requires long reaction times and harsh conditions for the hydrolysis of the intermediate α-aminonitrile.[3][4] This application note details a robust and highly efficient protocol for the synthesis of methyl 2-(1-aminocyclopentyl)acetate and its derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS).

MAOS has emerged as a transformative green chemistry technique, utilizing microwave irradiation to heat reactions directly and volumetrically.[5][6][7] This approach dramatically reduces reaction times from hours to minutes, improves yields, and often minimizes byproduct formation by preventing localized overheating.[8][9] By applying MAOS to a modified, one-pot Strecker reaction, we demonstrate a streamlined pathway to valuable α,α-disubstituted amino acid esters, providing researchers with a rapid and reproducible method for generating key intermediates for pharmaceutical development.

Core Principles: The Synergy of Strecker Chemistry and Microwave Energy

The synthesis protocol described herein is a variation of the Strecker amino acid synthesis, a classic multi-component reaction.[10] The use of a ketone (cyclopentanone) instead of an aldehyde leads to the formation of an α,α-disubstituted amino acid.[11] The overall transformation can be understood in two key stages, both of which are significantly accelerated by microwave irradiation.

Stage 1: Formation of the α-Aminonitrile Intermediate

The reaction commences with the in-situ formation of an iminium ion from cyclopentanone and an ammonia source (ammonium chloride). A nucleophilic cyanide ion then rapidly attacks the iminium carbon to yield a stable α-aminonitrile.[11][12]

Causality of Microwave Enhancement: The reactants and intermediates in this stage, particularly the iminium ion, are polar. Microwave energy efficiently couples with these polar species through a mechanism known as dipolar polarization, causing rapid molecular rotation and generating intense, uniform internal heat.[5][13] This superheating effect dramatically accelerates the rate of both iminium formation and cyanide addition, overcoming the activation energy barriers far more effectively than conventional heating.

Strecker_Mechanism Ketone Cyclopentanone Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃, -H₂O Ammonia NH₄Cl (Source of NH₃) Ammonia->Iminium Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide KCN (Source of CN⁻) Cyanide->Aminonitrile Workflow_Diagram Start 1. Add Reagents to Microwave Vial MW1 2. Microwave Irradiation (100 °C, 15 min) Start->MW1 Cool1 3. Cool to RT MW1->Cool1 Acidify 4. Add Conc. HCl Cool1->Acidify MW2 5. Microwave Irradiation (120 °C, 30 min) Acidify->MW2 Cool2 6. Cool to RT MW2->Cool2 Workup 7. Aqueous Work-up & Extraction Cool2->Workup Purify 8. Column Chromatography Workup->Purify End 9. Characterize Product Purify->End

Sources

Application Notes and Protocols for the Cyclization of Amino Acid Esters Containing Cyclopentane Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopentane-Constrained Cyclic Peptides

Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability.[1][2] The incorporation of conformationally constrained amino acids, particularly those containing a cyclopentane ring like 2-aminocyclopentanecarboxylic acid (ACPC), provides a powerful strategy to pre-organize the peptide backbone into a specific three-dimensional structure. This pre-organization can facilitate cyclization by reducing the entropic penalty associated with ring closure and can lock the final cyclic peptide into a bioactive conformation.

However, the rigidity of the cyclopentane moiety also presents unique challenges for the crucial macrolactamization step. Steric hindrance and restricted bond rotation can impede the intramolecular reaction, leading to lower yields, oligomerization, and epimerization. Therefore, the selection of appropriate cyclization reagents and the optimization of reaction conditions are paramount for the successful synthesis of these valuable molecules.

This technical guide provides an in-depth analysis of reagents and protocols for the efficient cyclization of amino acid esters containing cyclopentane rings, offering field-proven insights to guide researchers in this specialized area of peptide chemistry.

Key Considerations for Cyclization of Cyclopentane-Constrained Peptides

The success of a cyclization reaction for a peptide containing a cyclopentane ring hinges on several critical factors that must be carefully considered and optimized.

  • Conformational Predisposition: The inherent rigidity of the cyclopentane ring significantly influences the conformational ensemble of the linear peptide precursor. A favorable pre-cyclization conformation, where the N- and C-termini are in close proximity, is crucial for efficient intramolecular reaction. The stereochemistry of the cyclopentane amino acid (e.g., cis vs. trans) plays a pivotal role in dictating this predisposition.

  • Steric Hindrance: The cyclopentane ring can introduce steric bulk near the peptide backbone, potentially hindering the approach of the coupling reagents and the reacting termini. This is a critical consideration when selecting the cyclization reagent and optimizing reaction conditions.

  • Reaction Kinetics: The competition between intramolecular cyclization and intermolecular oligomerization is a key challenge in all macrolactamization reactions. For sterically hindered or conformationally constrained peptides, the rate of the desired intramolecular reaction may be slower, increasing the likelihood of side reactions.

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, it is essential to perform the reaction under high-dilution conditions (typically in the low millimolar range).[3] This minimizes the probability of linear peptide precursors encountering each other.

Reagents for Head-to-Tail Macrolactamization

The choice of coupling reagent is a critical determinant of success in the cyclization of sterically demanding peptides. The ideal reagent should offer high reactivity, minimize side reactions, and be effective under mild conditions to preserve the stereochemical integrity of the peptide.

Phosphonium and Uronium/Guanidinium Salt Reagents

Phosphonium and uronium/guanidinium-based coupling reagents are widely favored for their high efficiency and low rates of racemization in peptide synthesis.[1] These reagents activate the C-terminal carboxylic acid to facilitate nucleophilic attack by the N-terminal amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective coupling reagent known for its rapid reaction kinetics and ability to suppress racemization.[1] It is particularly well-suited for the cyclization of "difficult" sequences, including those containing sterically hindered amino acids.[4] For cyclopentane-constrained peptides, HATU's high reactivity can be advantageous in overcoming the conformational and steric barriers to cyclization.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another powerful phosphonium-based reagent that offers high coupling efficiency and is often used in both solution-phase and solid-phase peptide synthesis.[1] It is a reliable choice for cyclic peptide formation and is known to generate fewer toxic byproducts compared to older reagents like BOP.[1]

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): While historically a popular and efficient reagent, the use of BOP has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). Safer alternatives like HATU and PyBOP are now generally preferred.

Carbodiimide-Based Reagents
  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of a carbodiimide, such as DIC, with an additive like Oxyma Pure® is a common and cost-effective method for peptide coupling and cyclization. Oxyma acts as a racemization suppressant and enhances the coupling efficiency. This combination is often used in automated peptide synthesis for on-resin cyclization protocols.[3]

Azide-Based Reagents
  • DPPA (Diphenylphosphoryl azide): DPPA is a versatile reagent that can be used for peptide bond formation, particularly in cyclization reactions. It proceeds via the formation of an acyl azide intermediate.

The following table summarizes the key characteristics of these commonly used cyclization reagents.

ReagentTypeKey AdvantagesPotential Disadvantages
HATU Uronium/Guanidinium SaltHigh reactivity, fast kinetics, low racemization, effective for hindered couplings.[1][4]Higher cost compared to carbodiimides.
PyBOP Phosphonium SaltHigh efficiency, good for both solution and solid-phase, fewer toxic byproducts than BOP.[1]Can be slightly less reactive than HATU in some cases.[1]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, suitable for automated synthesis, Oxyma reduces racemization.[3]Generally less reactive than phosphonium/uronium reagents.
DPPA Azide-formingEffective for cyclization, can be used in solution-phase protocols.Potential for side reactions if not handled correctly.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization of amino acid esters containing cyclopentane rings, covering both solution-phase and on-resin approaches.

Protocol 1: Solution-Phase Head-to-Tail Cyclization using HATU

This protocol is suitable for the cyclization of a fully protected linear peptide precursor containing a cyclopentane amino acid, which has been cleaved from the solid-phase synthesis resin.

Workflow Diagram:

cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization Solution-Phase Cyclization cluster_workup Work-up and Purification spps 1. Synthesize linear peptide on resin cleavage 2. Cleave protected peptide from resin spps->cleavage dissolve 3. Dissolve protected peptide in DMF cleavage->dissolve add_base 4. Add DIPEA dissolve->add_base add_reagent 5. Add HATU solution add_base->add_reagent react 6. Stir at room temperature add_reagent->react quench 7. Quench reaction react->quench evaporate 8. Remove solvent quench->evaporate deprotect 9. Deprotect side chains evaporate->deprotect purify 10. Purify by HPLC deprotect->purify

Caption: Workflow for solution-phase cyclization of a cyclopentane-containing peptide.

Materials:

  • Fully protected linear peptide ester containing a cyclopentane amino acid

  • N,N-Dimethylformamide (DMF), high purity

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of the Linear Peptide:

    • Synthesize the linear peptide sequence on a suitable solid-phase resin (e.g., 2-chlorotrityl chloride resin for cleavage of the fully protected peptide).

    • Cleave the fully protected peptide from the resin using a mild cleavage cocktail that leaves the side-chain protecting groups intact.

    • Lyophilize the crude protected linear peptide to obtain a fluffy white powder.

  • Cyclization Reaction:

    • Dissolve the protected linear peptide in DMF to a final concentration of 1-5 mM. This high dilution is critical to minimize intermolecular side reactions.

    • Add DIPEA (2-3 equivalents relative to the peptide) to the solution and stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.1-1.5 equivalents) in a small amount of DMF.

    • Add the HATU solution dropwise to the stirring peptide solution over a period of 1-2 hours using a syringe pump. This slow addition helps to maintain high dilution conditions.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining activated species by adding a small amount of water.

    • Remove the DMF under high vacuum.

    • Precipitate the crude protected cyclic peptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Perform global deprotection of the side chains using a standard TFA cleavage cocktail.

    • Purify the final cyclic peptide by preparative HPLC.

    • Characterize the purified product by mass spectrometry and NMR.

Protocol 2: On-Resin Head-to-Tail Cyclization using DIC/Oxyma

This protocol describes the cyclization of a peptide while it is still attached to the solid-phase resin, which can simplify purification and improve yields by leveraging the "pseudo-dilution" effect of the solid support.[5]

Workflow Diagram:

cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_workup Cleavage and Purification spps 1. Synthesize linear peptide on resin n_deprotect 2. N-terminal Fmoc deprotection spps->n_deprotect c_deprotect 3. C-terminal protecting group removal n_deprotect->c_deprotect add_reagents 4. Add DIC/Oxyma in DMF c_deprotect->add_reagents react 5. Agitate at controlled temperature add_reagents->react wash 6. Wash resin react->wash cleave 7. Cleave from resin & deprotect wash->cleave purify 8. Purify by HPLC cleave->purify

Caption: Workflow for on-resin cyclization of a cyclopentane-containing peptide.

Materials:

  • Resin-bound linear peptide with a selectively cleavable linker or C-terminal protecting group (e.g., an allyl ester).

  • N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure®

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Reagents for selective C-terminal deprotection (e.g., Pd(PPh₃)₄ and phenylsilane for allyl ester cleavage).[3]

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of the Resin-Bound Linear Peptide:

    • Synthesize the linear peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid should be attached to the resin via a linker that allows for selective cleavage of the C-terminal protecting group while the peptide remains attached to the resin through a side chain.[3]

    • After assembly of the linear sequence, selectively deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

    • Selectively cleave the C-terminal protecting group. For example, for an allyl ester, treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM, heated at 40°C for 10 minutes (repeat twice).[3]

  • On-Resin Cyclization:

    • Wash the resin thoroughly with DMF.

    • Add a solution of DIC (5 equivalents) and Oxyma Pure® (5 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-24 hours.[3] The optimal time and temperature will depend on the specific peptide sequence and the steric hindrance around the cyclization site.

    • Monitor the cyclization progress by cleaving a small amount of peptide from a test batch of resin and analyzing by LC-MS.

  • Cleavage and Purification:

    • Once the cyclization is complete, wash the resin thoroughly with DMF and then DCM.

    • Cleave the cyclic peptide from the resin and simultaneously deprotect the side chains using a standard TFA cleavage cocktail.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the final product by preparative HPLC.

    • Characterize the purified cyclic peptide by mass spectrometry.

Troubleshooting and Optimization

  • Low Cyclization Yield: If the yield of the cyclic monomer is low and significant amounts of linear peptide or oligomers are observed, consider the following:

    • Increase Dilution (Solution-Phase): Further decrease the concentration of the linear peptide in the cyclization reaction.

    • Optimize Reagent Equivalents: While a slight excess of the coupling reagent is often beneficial, a large excess can sometimes promote side reactions. A titration of the reagent amount may be necessary.

    • Change Solvent: While DMF is the most common solvent, in some cases, a mixture of DMF and DCM or other aprotic solvents may improve solubility and cyclization efficiency.

    • Elevate Temperature: For on-resin cyclizations, increasing the temperature can sometimes overcome the activation energy barrier for sterically hindered cyclizations.[3]

  • Epimerization: If significant epimerization of the C-terminal amino acid is observed, consider the following:

    • Use Racemization Suppressing Additives: Ensure that additives like HOBt, HOAt, or Oxyma are used, especially with carbodiimide-based reagents.

    • Lower the Reaction Temperature: Performing the cyclization at a lower temperature can sometimes reduce the rate of epimerization.

    • Choose a Less Activating Reagent: In some cases, a less reactive coupling reagent may lead to lower levels of epimerization, albeit with a longer reaction time.

Conclusion

The cyclization of peptides containing cyclopentane rings presents both an opportunity and a challenge. The conformational rigidity imparted by the cyclopentane moiety can be a powerful tool for designing bioactive peptides with well-defined structures. However, this same rigidity can make the crucial cyclization step more difficult. By carefully selecting high-efficiency coupling reagents like HATU or PyBOP, and by optimizing reaction conditions such as concentration and temperature, researchers can successfully overcome these challenges. The detailed protocols provided in this guide for both solution-phase and on-resin cyclization offer a solid foundation for the synthesis of these complex and valuable molecules. As with all peptide chemistry, empirical optimization for each specific sequence is key to achieving high yields and purity.

References

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (URL not provided in search results, but the content is synthesized from the general knowledge in the provided snippets).
  • Biotage. P250 - Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology.
  • Peptide Cyclis
  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • On-resin native chemical ligation for cyclic peptide synthesis. Experts@Minnesota.
  • Three Methods for Peptide Cyclization Via Lactamization.
  • A Convenient Method for Synthesis of Cyclic Peptide Libraries.
  • Contemporary strategies for peptide macrocyclization.
  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Template-constrained macrocyclic peptides prepared from n
  • Advancing Multicomponent Strategies to Macrobicyclic Peptides.
  • Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. MDPI.
  • Global Analysis of Peptide Cycliz
  • Design and synthesis of a cis-gly-pro, type-VI turn, dipeptide mimetic and its use in fmoc-solid phase peptide synthesis. Semantic Scholar.
  • Formation of cyclo-Pro-Gly from the cyclization of the linear dipeptide...
  • Macrocyclization strategies for the total synthesis of cyclic depsipeptides. RSC Publishing.
  • Liquid phase synthesis process of cyclohexapeptide-9.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in the Hydrolysis of Cyclic Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of hydrolyzing cyclic amino acid esters while minimizing unwanted side reactions. As your Senior Application Scientist, I've designed this resource to offer not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your own experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and solve common problems encountered during the hydrolysis of cyclic amino acid esters.

Q1: I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

A1: The byproduct you are likely observing is a 2,5-diketopiperazine (DKP) . This is a common side reaction, especially when working with dipeptide esters or amino acid esters that can dimerize and then cyclize.[1][2] The formation of DKPs is driven by the intramolecular aminolysis of the ester by the N-terminal amine of another amino acid ester molecule (intermolecularly) or within the same dipeptide ester (intramolecularly).[3][4]

Mechanism of Diketopiperazine Formation:

The primary mechanism involves the nucleophilic attack of the free amino group of one amino acid ester onto the carbonyl carbon of a second amino acid ester, leading to a dipeptide ester. This dipeptide ester can then undergo a rapid intramolecular cyclization to form the stable six-membered diketopiperazine ring.[1][2]

Strategies for Prevention:

  • N-Terminal Protection: The most effective way to prevent DKP formation is to use an N-terminal protecting group on your amino acid ester.[5][6] This blocks the nucleophilic amine, thus inhibiting both dimerization and cyclization.

    • Trityl (Trt) and Ddz Groups: For applications where the protecting group needs to be removed under mild acidic conditions, Trityl (Trt) and 2-(α,α-Dimethyl-3,5-dimethoxybenzyloxycarbonyl) (Ddz) are excellent choices.[5] Their bulkiness can also sterically hinder dimerization.

    • Boc and Fmoc Groups: While commonly used in peptide synthesis, be aware that the conditions required for their removal can sometimes promote DKP formation if not carefully controlled.[7][8]

  • Reaction Conditions:

    • Low Temperature: Running the hydrolysis at lower temperatures will decrease the rate of the competing DKP formation.

    • pH Control: Maintaining a pH that is high enough for saponification but not so high as to significantly deprotonate the N-terminal amine can be beneficial. A pH range of 10-11 is often a good starting point.[9]

    • Reaction Time: Minimize the reaction time to reduce the opportunity for side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • "In Situ" Acylation: If you are performing a subsequent coupling reaction after deprotection, a simultaneous deprotection-coupling procedure can be employed. This involves introducing the acylating agent at the same time as the deprotection reagent, which "traps" the free amine before it can participate in DKP formation.[10]

Experimental Protocol: N-Trityl Protection of an Amino Acid Ester

  • Dissolve the amino acid ester hydrochloride salt in dichloromethane (DCM).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to neutralize the hydrochloride.

  • Add Trityl chloride (Trt-Cl) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a weak acid (e.g., 1% citric acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Trt protected amino acid ester.

Q2: My product has lost its stereochemical purity after hydrolysis. What is causing this racemization and how can I prevent it?

A2: Racemization, the loss of stereochemical purity at the α-carbon, is a significant side reaction during the hydrolysis of amino acid esters, particularly under basic conditions.[11][12]

Mechanism of Racemization:

The primary mechanism for racemization under basic conditions involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of enantiomers.[13]

Another pathway, especially for N-acylated amino acids, is through the formation of an oxazolone (azlactone) intermediate.[11][14] The oxazolone has an acidic proton that is readily abstracted, leading to a resonance-stabilized, achiral intermediate that can be protonated to give either enantiomer.

Strategies for Prevention:

  • Choice of Base and pH Control:

    • Weaker Bases: Use the mildest base effective for the hydrolysis. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can be effective at lower temperatures.[15][16]

    • Strict pH Monitoring: Avoid excessively high pH. The rate of racemization increases with pH.[11][12] Using a pH-stat can help maintain the optimal pH throughout the reaction.[9]

  • Temperature: Perform the hydrolysis at the lowest temperature at which the reaction proceeds at a reasonable rate. Lower temperatures disfavor the competing racemization pathway.

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents can participate in proton exchange and may facilitate racemization. A mixture of an organic solvent (like THF or dioxane) and water can sometimes be beneficial.

  • Protecting Groups: The nature of the N-terminal protecting group can influence the rate of racemization. Bulky protecting groups can sometimes hinder the approach of the base to the α-proton.

  • Kinetic vs. Thermodynamic Control: Aim for kinetic control of the reaction. This means using conditions that favor the faster, desired hydrolysis reaction over the slower, but potentially thermodynamically favored, racemization pathway.[17][18][19] This typically involves shorter reaction times and lower temperatures.

Data Presentation: Comparison of Bases for Saponification and Racemization Risk

BaseTypical ConditionsRacemization RiskComments
LiOH 0.1 - 1 M in THF/H₂O or MeOH/H₂O, 0 °C to RTLow to ModerateOften the preferred choice for sensitive substrates.
NaOH 0.1 - 1 M in H₂O or alcohol/H₂O, RTModerate to HighMore aggressive than LiOH, higher risk of racemization.
KOH 0.1 - 1 M in H₂O or alcohol/H₂O, RTModerate to HighSimilar reactivity to NaOH.
DBU/DBN with Metal Salts Catalytic DBU/DBN with a metal salt (e.g., LiCl)Substrate DependentCan accelerate hydrolysis under mild conditions, but compatibility needs to be evaluated.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the rate of hydrolysis versus side reactions?

A1: The balance between the desired hydrolysis and unwanted side reactions is a classic case of competing reaction pathways. The key factors to consider are:

  • Temperature: Higher temperatures generally accelerate all reactions, but often have a more pronounced effect on side reactions like diketopiperazine formation and racemization.[2][20] Therefore, it is usually best to perform the hydrolysis at the lowest practical temperature.

  • pH: The pH of the reaction medium is critical. While a basic pH is required for saponification, excessively high pH can dramatically increase the rate of racemization.[11][12] For acid-catalyzed hydrolysis, a strongly acidic medium is needed, but this can lead to other degradation pathways for sensitive substrates.

  • Steric Hindrance: The structure of the amino acid ester itself plays a significant role. Sterically hindered esters (e.g., valine or isoleucine methyl esters) will hydrolyze more slowly.[8] This may require more forcing conditions, which in turn can increase the likelihood of side reactions.

  • Solvent: The polarity and protic nature of the solvent can influence the rates of both the desired and undesired reactions. The solvent can affect the solubility of the reactants and the stability of transition states.

Visualization: Decision Workflow for Optimizing Hydrolysis

hydrolysis_optimization start Start: Hydrolysis of Cyclic Amino Acid Ester check_side_reactions Are side reactions (DKP, racemization) a major concern? start->check_side_reactions mild_conditions Use mild conditions: - Low temperature (0 °C) - Weaker base (e.g., LiOH) - Strict pH control (pH 10-11) check_side_reactions->mild_conditions Yes standard_conditions Standard conditions can be used: - Room temperature - NaOH or KOH check_side_reactions->standard_conditions No yes_side_reactions Yes no_side_reactions No monitor_reaction Monitor reaction closely by TLC or LC-MS mild_conditions->monitor_reaction standard_conditions->monitor_reaction check_completion Is the reaction complete? monitor_reaction->check_completion workup Proceed to workup and purification check_completion->workup Yes troubleshoot Troubleshoot: - Increase temperature slightly - Increase reaction time - Consider a stronger base check_completion->troubleshoot No yes_complete Yes no_complete No end End: Pure Product workup->end troubleshoot->monitor_reaction

Caption: A decision-making workflow for optimizing hydrolysis conditions.

Q2: Which analytical techniques are best for monitoring the progress of my reaction and detecting byproducts?

A2: Real-time or frequent monitoring of your reaction is crucial for minimizing side reactions by allowing you to stop the reaction as soon as the starting material is consumed.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the disappearance of the starting ester and the appearance of the product carboxylic acid. By co-spotting the reaction mixture with the starting material, you can get a good qualitative sense of the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this application.[21][22] LC-MS not only allows for the separation and quantification of the starting material, product, and byproducts, but the mass spectrometer provides molecular weight information that is invaluable for identifying unexpected side products like diketopiperazines.[20][23][24]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantitative analysis of the reaction mixture. By developing a suitable method, you can accurately determine the percentage of starting material remaining and the yield of the desired product. Chiral HPLC can be used to determine the enantiomeric purity of the product and detect any racemization that may have occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring of hydrolysis reactions, ¹H NMR can be used to analyze the crude product to identify and quantify the desired product and any byproducts.

Visualization: Mechanism of Base-Catalyzed Racemization

racemization_mechanism start { R-CH(NHR')-COOR'' | (S)-enantiomer} enolate [R-C(NHR')=C(O⁻)OR'']⁻ Planar Enolate Intermediate start->enolate + OH⁻ - H₂O product_S R-CH(NHR')-COOH (S)-enantiomer enolate->product_S + H₂O - OH⁻ (protonation from top) product_R R-CH(NHR')-COOH (R)-enantiomer enolate->product_R + H₂O - OH⁻ (protonation from bottom)

Caption: The mechanism of base-catalyzed racemization via a planar enolate intermediate.

References

  • Intramolecular Aminolysis of Esters and Transamid
  • 2,5-Diketopiperazine - Wikipedia. (URL: [Link])

  • SYNTHESIS OF DIKETOPIPERAZINES - Canadian Science Publishing. (URL: [Link])

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - RSC Publishing. (URL: [Link])

  • Amino Acid-Protecting Groups - ResearchGate. (URL: [Link])

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (URL: [Link])

  • The Mechanisms of Reactions of β-Lactams - ResearchGate. (URL: [Link])

  • Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives - ResearchGate. (URL: [Link])

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. (URL: [Link])

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2. (URL: [Link])

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. (URL: [Link])

  • Mechanism for acetic acid-catalyzed ester aminolysis. (URL: [Link])

  • Determination of steric purity and configuration of diketopiperazines by gas-liquid chromatography, thin-layer chromatography, and nuclear magnetic resonance spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid | Journal of the American Chemical Society. (URL: [Link])

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. (URL: [Link])

  • WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google P
  • Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence | Request PDF - ResearchGate. (URL: [Link])

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC. (URL: [Link])

  • JP5579939B2 - Diketopiperazine-forming dipeptidyl linker - Google P
  • Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis - Current Research in Nutrition and Food Science Journal. (URL: [Link])

  • Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. (URL: [Link])

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Bentham Science Publisher. (URL: [Link])

  • The Amino Acid Racemization Dating Method | The Institute for Creation Research. (URL: [Link])

  • Understanding product optimization: Kinetic versus thermodynamic control. (URL: [Link])

  • What do you do when your peptide synthesis fails? - Biotage. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters - Canadian Science Publishing. (URL: [Link])

  • Cyclic Peptide Synthesis : r/Chempros - Reddit. (URL: [Link])

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. (URL: [Link])

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. (URL: [Link])

  • Peptide Synthesis for Cyclic Peptides: Methods and Applications. (URL: [Link])

  • Kinetic and Thermodynamic Control | Dalal Institute. (URL: [Link])

  • Converting Esters to Amides: "Aminolysis" - YouTube. (URL: [Link])

  • 6.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (URL: [Link])

  • EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google P
  • Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (URL: [Link])

  • EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google P
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Publishing. (URL: [Link])

  • The Hydrolysis of Lactams - DOI. (URL: [Link])

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides | ACS Catalysis. (URL: [Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Chemical Processes - MCAT Content - Jack Westin. (URL: [Link])

  • How to sequence different types of cyclic peptides - Protein Metrics Support. (URL: [Link])

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - Semantic Scholar. (URL: [Link])

  • Is there a specific pH necessary for saponification? - Quora. (URL: [Link])

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (URL: [Link])

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. (URL: [Link])

Sources

Troubleshooting low coupling efficiency with sterically constrained amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency with Sterically Constrained Amino Esters

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: Sterically constrained systems (e.g., N-methylated amino acids,


-disubstituted residues like Aib, or bulky side chains like Val/Ile/Thr) exhibit poor nucleophilicity. This guide addresses the kinetic barriers and side reactions (epimerization, diketopiperazine formation) inherent to these "difficult sequences."
Module 1: Diagnostic Workflow

Is it Sterics, Aggregation, or Side Reactions?

Before changing reagents, confirm the root cause. Low coupling efficiency in sterically hindered systems often mimics aggregation, but the solutions differ.

DiagnosticFlow Start ISSUE: Low Coupling Efficiency (Deletion sequences, low yield) CheckSeq Analyze Sequence (Positions failing coupling) Start->CheckSeq IsBulky Is the nucleophile hindered? (N-Me, Aib, Val, Ile, Thr) CheckSeq->IsBulky IsCterm Is failure at residue 2 or 3? IsBulky->IsCterm Yes AggIssue DIAGNOSIS: Aggregation Action: Pseudoprolines, Chaotropic Salts (LiCl), PEG-Resin IsBulky->AggIssue No (Likely Aggregation) StericIssue DIAGNOSIS: Steric Hindrance Action: Switch to High-Power Reagents (HATU/COMU + Microwave) IsCterm->StericIssue No (Internal steric clash) DKPIssue DIAGNOSIS: DKP Formation Action: Change Resin (2-CTC) or Protecting Group IsCterm->DKPIssue Yes (Pro/N-Me at C-term)

Figure 1: Decision tree to isolate steric hindrance from aggregation or DKP formation.

Module 2: The Reagent Ecosystem (Causality & Selection)[1][2][3][4]

Standard reagents (HBTU/DIC) often fail with sterically constrained amino esters because the activation energy required to form the amide bond is too high. You need reagents that generate a more reactive active ester (leaving group) or utilize the "neighboring group effect."

The "High-Power" Reagents

The choice between HATU and COMU is the current industry debate. Both are superior to HBTU.

ReagentActive SpeciesMechanism of ActionBest Use CaseRisk Profile
HATU OAt EsterAnchimeric Assistance: The pyridine nitrogen in the 7-position hydrogen bonds with the incoming amine, positioning it for attack on the carbonyl.The Gold Standard. N-methyls, Aib, intramolecular cyclization.High. Explosive potential (HOAt).[1] High racemization risk if base is excessive.
COMU Oxyma EsterLeaving Group Stability: Uses Oxyma Pure (non-explosive).[1][2][3] Exists as the reactive uronium form (O-isomer) rather than the less reactive guanidinium (N-isomer) common in HBTU.The Modern Standard. General sterics, microwave synthesis. Soluble in DMF/NMP.[4]Low. Safer, "greener," and often higher yield than HATU with less epimerization.
PyAOP OAt EsterPhosphonium salt version of HATU. Does not react with the amine to form guanidinium byproducts (capping).Slow/Long Couplings. When reaction times >2 hrs are needed (e.g., Aib-Aib).Medium. Expensive.
DIC + Oxyma Oxyma EsterCarbodiimide activation. Generates neutral pH conditions initially.Cys/His Conservation. Prevents racemization in sensitive residues.Low. Slower than HATU/COMU but safer for chirality.
Module 3: High-Efficiency Protocols
Protocol A: The "Sledgehammer" (For N-Methyl / Aib-Aib)

Use this when standard couplings show <50% conversion.

  • Reagent: HATU (0.95 eq vs Amino Acid) + HOAt (1.0 eq additive).

    • Why HOAt additive? Ensures the equilibrium favors the reactive OAt ester.

  • Base: DIEA (2.0 eq).

    • Critical: Do NOT use excess base.[5] High pH with HATU promotes epimerization.

  • Solvent: NMP (N-methylpyrrolidone).[6]

    • Why? NMP swells resin better than DMF and breaks up secondary structure aggregation common in hydrophobic, bulky sequences.

  • Microwave: 75°C for 5 minutes (Standard) OR 60°C for 10 min (Cys/His present).

    • Note: For Aib-Aib couplings, double couple: 1x 75°C (10 min) then 1x 75°C (20 min).

Protocol B: The "Safe & Green" (COMU)

Recommended for routine hindered couplings (Val, Ile, Thr).

  • Reagent: COMU (1.0 eq).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (1.0 eq).

    • Why TMP? It is a weaker, non-nucleophilic base than DIEA. It significantly reduces epimerization (racemization) while maintaining coupling efficiency.[7][1][3]

    • Visual Check: COMU + TMP turns pink .[7] If it turns yellow, the environment is too acidic; add more base.

  • Solvent: DMF or NMP.[6][8][4][9]

Module 4: Mitigating Side Reactions
1. Diketopiperazine (DKP) Formation

The Issue: When the second amino acid is coupled (dipeptide stage), specifically if Proline or an N-methyl amino acid is at the C-terminus, the free amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct (DKP).[10]

The Solution: Steric Bulk on the Resin.

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin. The massive trityl group sterically hinders the nucleophilic attack on the ester linkage, preventing DKP formation.

  • Alternative: Use Trityl linkers in solution phase.

2. Epimerization (Racemization)

The Issue: Activation of the carboxylate makes the


-proton acidic. Base (DIEA) removes this proton, forming an enolate which destroys chirality.

Mechanism Visualization:

Epimerization Step1 Activated AA (OAt Ester) Enol Oxazolone / Enolate (Planar Intermediate) Step1->Enol Proton Abstraction (facilitated by Heat/Base) Base Base (DIEA) Base->Step1 Attacks Alpha-H Racemate D-Isomer / L-Isomer Mix (Loss of Purity) Enol->Racemate Reprotonation

Figure 2: Pathway of base-catalyzed racemization via oxazolone formation.

The Solution:

  • Switch to Oxyma/DIC (Neutral activation).

  • Use TMP (Collidine) instead of DIEA with HATU/COMU.

  • Lower temperature to 50°C max.

FAQ: Troubleshooting Specific Scenarios

Q1: I am trying to couple Fmoc-Aib-OH to an N-terminal Aib-resin, but the yield is near zero. Why? A: The "Aib-Aib" coupling is one of the hardest in peptide chemistry due to the gem-dimethyl effect on both sides (nucleophile and electrophile).

  • Fix: HATU is often insufficient. Convert the incoming amino acid to an Acid Fluoride (using TFFH) or use PyAOP with long reaction times (2x 2 hours). Microwave energy is mandatory here.

Q2: My N-methylated peptide has a "deletion sequence" where the N-methyl residue is missing. A: This is likely a failure of the acylation of the N-methyl amine. Secondary amines are poor nucleophiles.

  • Fix: Use HATU/HOAt with double coupling . Ensure the previous Fmoc deprotection was complete (N-methyl Fmoc groups are harder to remove; use DBU/Piperidine mix).

Q3: I see a +18 mass unit peak in my LCMS after coupling. A: This indicates hydrolysis of the active ester. Your solvents may be "wet" (contain water).

  • Fix: Use anhydrous NMP/DMF.[9] If using HATU, the active ester hydrolyzes quickly; add the coupling mixture to the resin immediately after activation (within 30 seconds).

Q4: Can I use HATU for C-terminal Cysteine coupling? A: Avoid it. Cysteine is extremely prone to racemization (D-Cys formation) with HATU/DIEA.

  • Fix: Use DIC/Oxyma Pure in DMF/DCM (1:1) at room temperature. If you must heat, do not exceed 50°C.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][11] An efficient peptide coupling additive.[1][3][11][12] Journal of the American Chemical Society.[4] Link

    • Foundational paper establishing the "neighboring group effect" of HOAt/H
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Comprehensive review comparing HATU, COMU, and others for hindered couplings.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Alternative to HOBt for Peptide Synthesis.[3][11] Chemistry – A European Journal. Link

    • Establishes Oxyma Pure as the safer, high-efficiency altern
  • García-Martín, F., et al. (2006). Chlorotrityl chloride resin: A powerful tool for the solid-phase synthesis of diketopiperazine-prone dipeptides. Bioorganic & Medicinal Chemistry Letters. Link

    • Validates the use of 2-CTC resin to prevent DKP form

Sources

Technical Support Center: Optimization of 1-Aminocyclopentaneacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 1-aminocyclopentaneacetic acid presents a classic "chemoselectivity vs. kinetics" conflict. You are dealing with a


-amino acid analog (structurally similar to the Gabapentin precursor) where the cyclopentane ring introduces significant steric hindrance around the 

-carbon, slowing the rate of intermolecular esterification. Simultaneously, the molecule possesses a high propensity for intramolecular cyclization to form a spiro-lactam (2-azaspiro[4.4]nonan-3-one).

This guide replaces generic protocols with a mechanism-based troubleshooting system designed to maximize the linear ester yield while suppressing the thermodynamic lactam sink.

Part 1: The Reaction System (Mechanism & Pathways)[1]

Before troubleshooting, you must visualize the competing pathways. The goal is to lock the amine as a non-nucleophilic ammonium salt (


) while activating the carbonyl.
Pathway Visualization

ReactionPathways cluster_legend Critical Control Points SM 1-Aminocyclopentaneacetic Acid (Zwitterion) Inter Activated Acyl Chloride (Transient) SM->Inter SOCl2, 0°C (Activation) Ester Target Ester HCl Salt (Kinetic Product) Inter->Ester ROH, Reflux (Intermolecular Attack) Lactam Spiro-Lactam Impurity (Thermodynamic Sink) Inter->Lactam Intramolecular Attack (If pH > 7 or High T) Ester->Lactam Neutralization (Cyclization Risk) Keep Acidic Maintains -NH3+ (Protects Amine)

Figure 1: Competing pathways. The critical success factor is maintaining the amine in its protonated state (


) to prevent nucleophilic attack on the carbonyl.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Reaction Kinetics (The Rate is Too Slow)

User Question: "I am using sulfuric acid (


) in methanol at reflux, but conversion stalls at ~60% even after 24 hours. Increasing temperature just increases impurities. How do I drive this to completion?"

Scientist Response: The stall is likely due to the water equilibrium and steric hindrance .

  • The Water Problem: Fischer esterification is an equilibrium process (

    
    ). As water is produced, the reaction slows and eventually reaches equilibrium. 
    
    
    
    acts as a catalyst but does not effectively scavenge the water produced.
  • The Steric Factor: The cyclopentane ring shields the carbonyl carbon, making the nucleophilic attack by methanol slower than in linear amino acids.

The Fix: Switch to Thionyl Chloride (


) 
Do not use 

. Use Thionyl Chloride.[1][2][3] It serves a dual purpose:
  • Activation: It converts the carboxylic acid to a highly reactive acid chloride intermediate.

  • Dehydration: It reacts with the water byproduct to form

    
     (gas) and 
    
    
    
    , effectively removing water from the system and driving the equilibrium to the right (Le Chatelier’s Principle).

Protocol Adjustment:

  • Step 1: Cool dry alcohol (MeOH/EtOH) to

    
    .
    
  • Step 2: Add

    
     (1.2 - 1.5 equivalents) dropwise. Exothermic!
    
  • Step 3: Add the amino acid solid in one portion.

  • Step 4: Reflux. The in-situ generation of anhydrous

    
     and water scavenging will push conversion >95%.
    
Module B: Impurity Control (The Lactam Spike)

User Question: "My LC-MS shows a persistent impurity with a mass of [M-18]. It increases significantly during the workup. What is it?"

Scientist Response: That is the Spiro-Lactam (2-azaspiro[4.4]nonan-3-one). It forms when the amine group deprotonates and attacks its own ester/acid tail. This is a "Thermodynamic Sink"—once formed, it is very stable and difficult to ring-open back to the amino acid.

Root Causes & Solutions:

VariableMechanism of FailureCorrective Action
pH during Workup If pH > 7, the amine becomes free (

) and nucleophilic.
Never exceed pH 6.5. Isolate as the Hydrochloride salt if possible.
Temperature Heat provides the activation energy for ring closure.Perform all neutralization steps at < 5°C .
Concentration High dilution favors intramolecular reaction (cyclization).Keep concentration high during reaction (>0.5 M) to favor intermolecular esterification.
Module C: Isolation Strategy (The "Crash" Method)

User Question: "I tried to extract the free base ester into Ethyl Acetate using sodium bicarbonate, but my yield vanished. Where did it go?"

Scientist Response: You likely hydrolyzed your ester or cyclized it to the lactam during the bicarbonate wash. Amino acid esters of this type are unstable as free bases in aqueous solution.

Recommended "Dry Workup" (Self-Validating Protocol): Instead of an aqueous extraction, use an antisolvent precipitation method. This isolates the stable HCl salt directly.

  • Evaporation: Remove the alcohol/excess

    
     completely under reduced pressure (keep bath 
    
    
    
    ). You will be left with a sticky oil or foam.
  • Chase: Add toluene and re-evaporate to remove trace water/HCl (azeotrope).

  • Crystallization: Dissolve the residue in a minimum amount of dry Methanol (or warm Isopropanol).

  • Precipitation: Slowly add Diethyl Ether or MTBE (Antisolvent) with vigorous stirring at

    
    .
    
  • Filtration: The Ester-HCl salt will precipitate as a white solid. Filter and dry under vacuum.[4]

Why this works: This method avoids water entirely, preventing both hydrolysis and the pH spike that triggers lactamization.

Part 3: Decision Support Flowchart

Use this logic flow to diagnose low yields or purity issues during your next run.

Troubleshooting Start Start: Analyze Reaction Outcome LowConv Issue: Low Conversion (<80%) Start->LowConv HighImp Issue: High Impurity (Lactam) Start->HighImp CheckWater Check: Are you using H2SO4? LowConv->CheckWater CheckWorkup Check: Aqueous Workup pH? HighImp->CheckWorkup SwitchSOCl2 Action: Switch to SOCl2/MeOH (Scavenges Water) CheckWater->SwitchSOCl2 Yes CheckTime Check: Reflux Time < 4h? CheckWater->CheckTime No ExtendReflux Action: Extend Reflux to 12h (Steric Barrier) CheckTime->ExtendReflux Yes HighPH Action: Stop Aqueous Workup. Use Antisolvent Precipitation. CheckWorkup->HighPH > pH 7 CheckTemp Check: Neutralization Temp? CheckWorkup->CheckTemp < pH 7 LowerTemp Action: Cool to 0°C. Avoid localized heating. CheckTemp->LowerTemp > 10°C

Figure 2: Troubleshooting logic for esterification yield and purity optimization.

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters.Helvetica Chimica Acta, 36(5), 1109–1115. (The foundational text for Thionyl Chloride mediated esterification of amino acids). 
    
  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Kinetics. (Authoritative review of the acid-catalyzed mechanism and water equilibrium issues).

  • Griffith, O. W. (1986). Preparation of amino acid esters.[1][2][4][5][6][7][8]Annual Review of Biochemistry. (Discusses the stability of amino acid esters and the risk of diketopiperazine/lactam formation).

  • Silverman, R. B., et al. (1991). 3-Alkyl-4-aminobutyric acids: The first class of anticonvulsant agents with a specific mechanism of action.Journal of Medicinal Chemistry.

    
    -amino acids). 
    

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminocyclopentyl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of discovery. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of aminocyclopentyl acetates, a class of compounds with relevance in medicinal chemistry and materials science.

This document moves beyond a simple recitation of fragmentation rules. Instead, it synthesizes established principles from the mass spectral analysis of cyclic amines, esters, and stereoisomers to provide a predictive framework for understanding how aminocyclopentyl acetates will behave under various ionization techniques. We will explore the causal factors that dictate fragmentation pathways and how stereochemistry can be a subtle yet powerful determinant of the resulting mass spectrum.

The Imperative of Derivatization for GC-MS Analysis

Aminocyclopentyl acetates, containing a polar amino group, are often not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to their potential for poor chromatographic peak shape and thermal instability. To overcome these challenges, derivatization of the amino group is a common and highly recommended practice. N-acetylation, the introduction of an acetyl group to the nitrogen atom, is a widely used method that enhances the volatility and thermal stability of the analyte, making it suitable for GC-MS. This guide will therefore consider the fragmentation of both the native and N-acetylated forms of aminocyclopentyl acetates.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a wealth of structural information. For aminocyclopentyl acetates, we can anticipate a series of characteristic fragmentation pathways.

Proposed EI Fragmentation Pathways of cis- and trans-Aminocyclopentyl Acetates

The fragmentation of aminocyclopentyl acetates under EI is expected to be driven by the presence of the amino and acetate functional groups, as well as the cyclic nature of the cyclopentane ring.

One of the most prominent fragmentation pathways for amines is alpha-cleavage , involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This results in the formation of a resonance-stabilized immonium ion. For aminocyclopentyl acetates, this would involve cleavage of the C1-C2 or C1-C5 bond of the cyclopentane ring.

The acetate group is also expected to direct fragmentation. A characteristic loss of a neutral acetic acid molecule (60 Da) or ketene (42 Da) is a common fragmentation pathway for acetate esters.[3]

The cyclopentane ring itself can undergo fragmentation, often by the loss of a neutral ethene molecule (28 Da).[4]

The stereochemical relationship between the amino and acetate groups (cis vs. trans) can influence the relative abundance of certain fragment ions. While cis and trans isomers often yield the same fragment ions, the relative intensities of the peaks can differ due to the different spatial arrangements of the atoms influencing the stability of the transition states leading to fragmentation.[5][6] For instance, the rate of intramolecular reactions, such as the transfer of a hydrogen atom during fragmentation, can be affected by the proximity of the interacting groups.

Table 1: Predicted Key EI-MS Fragment Ions of Aminocyclopentyl Acetates

m/z Value Proposed Fragment Identity Plausible Fragmentation Pathway Expected Relative Abundance (cis vs. trans)
[M]+•Molecular IonIonization of the parent moleculeGenerally observable, stability influenced by the ring structure.[7]
[M-15]+Loss of a methyl radicalFrom the acetyl groupMinor fragment
[M-43]+Loss of an acetyl radicalCleavage of the O-C(O)CH3 bondSignificant fragment
[M-59]+Loss of an acetoxy radicalCleavage of the C-O bondSignificant fragment
[M-60]+•Loss of acetic acidElimination of CH3COOHPotentially higher in the cis isomer due to proximity effects.
[M-42]+•Loss of keteneRearrangement and elimination of CH2=C=OA common pathway for acetates.[3]
m/z 58[C3H8N]+Alpha-cleavage of the cyclopentane ringA strong indicator of the amino group.
m/z 43[C2H3O]+Acylium ion from the acetate groupOften a base peak for acetylated compounds.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Interrogation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation.[8] Structural information is then obtained through tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID) of the precursor ion.

Proposed ESI-MS/MS Fragmentation of Protonated Aminocyclopentyl Acetates

For protonated aminocyclopentyl acetates, the fragmentation pathways will be influenced by the location of the proton. The amino group is the most likely site of protonation due to its higher basicity compared to the ester oxygen.

The fragmentation of the protonated molecule will likely involve the loss of neutral molecules. The loss of acetic acid (60 Da) from the protonated molecule is a highly probable fragmentation pathway. The loss of ammonia (17 Da) is also a possibility, particularly if the proton is located on the nitrogen.

N-acetylation will significantly alter the ESI-MS/MS fragmentation pattern. The amide bond of the N-acetyl group provides a new site for fragmentation. For N-acetylated peptides, the formation of b and y ions through cleavage of the amide bonds is characteristic.[9] We can expect analogous fragmentations for N-acetylated aminocyclopentyl acetates. The loss of ketene (42 Da) from the N-acetyl group is also a known fragmentation pathway for N-acetylated amino acids.[10][11]

The presence of an acetylated lysine residue in peptides is known to produce characteristic immonium ions at m/z 126.1 and 143.1.[12] Similar diagnostic ions may be observed for N-acetylated aminocyclopentyl acetates.

Table 2: Predicted Key ESI-MS/MS Fragment Ions of Protonated Aminocyclopentyl Acetates

Precursor Ion m/z Value of Fragment Ion Proposed Neutral Loss/Fragment Identity Plausible Fragmentation Pathway
[M+H]+[M+H - 60]+Loss of acetic acidElimination of CH3COOH from the protonated molecule.
[M+H]+[M+H - 17]+Loss of ammoniaLoss of NH3 from the protonated amino group.
[M_acetyl+H]+[M_acetyl+H - 42]+Loss of keteneElimination of CH2=C=O from the N-acetyl group.
[M_acetyl+H]+Variesb and y type ionsCleavage of the amide bond and the cyclopentane ring.
[M_acetyl+H]+m/z 126 and 143Immonium ionsCharacteristic ions for acetylated amino groups.[12]

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following general protocols can be employed.

Sample Preparation: N-Acetylation for GC-MS
  • Dissolution: Dissolve approximately 1 mg of the aminocyclopentyl acetate isomer in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Acetylation: Add a 1.5 molar excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine).

  • Reaction: Gently heat the mixture at 50-60 °C for 30 minutes.

  • Work-up: Evaporate the solvent and excess reagents under a stream of nitrogen. Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector: Split/splitless, 250 °C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

LC-MS/MS Analysis
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of isomers (e.g., 5-95% B over 10 minutes).

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive ion mode.

  • MS/MS: Collision-Induced Dissociation (CID) with optimized collision energy for each precursor ion.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation mechanisms.

EI Fragmentation of Aminocyclopentyl Acetate

EI_Fragmentation M Aminocyclopentyl Acetate [M]+• M_minus_CH3COOH [M-60]+• Loss of Acetic Acid M->M_minus_CH3COOH - CH3COOH M_minus_C2H4 [M-28]+• Loss of Ethene M->M_minus_C2H4 - C2H4 alpha_cleavage Immonium Ion (e.g., m/z 58) M->alpha_cleavage α-Cleavage acylium Acylium Ion [CH3CO]+ m/z 43 M->acylium Cleavage of O-acetyl bond

Caption: Proposed EI fragmentation pathways of aminocyclopentyl acetate.

ESI-MS/MS Fragmentation of Protonated N-Acetyl-Aminocyclopentyl Acetate

ESI_MSMS_Fragmentation MH [M_acetyl+H]+ Protonated N-Acetyl Derivative MH_minus_ketene [M_acetyl+H - 42]+ Loss of Ketene MH->MH_minus_ketene - CH2CO MH_minus_AcOH [M_acetyl+H - 60]+ Loss of Acetic Acid MH->MH_minus_AcOH - CH3COOH b_y_ions b and y type ions MH->b_y_ions Amide Bond Cleavage immonium Immonium Ions (m/z 126, 143) MH->immonium Side-chain fragmentation

Caption: Proposed ESI-MS/MS fragmentation of protonated N-acetyl-aminocyclopentyl acetate.

Conclusion

This guide provides a predictive framework for the mass spectral fragmentation of aminocyclopentyl acetates, grounded in the established principles of mass spectrometry. While direct experimental data for these specific compounds is not widely available in the public domain, the proposed fragmentation pathways offer a robust starting point for researchers in the identification and structural elucidation of these and related molecules. The comparison of EI and ESI techniques, along with the consideration of stereoisomeric effects and the necessity of derivatization, equips the analytical scientist with the foundational knowledge to interpret the mass spectra of these important chemical entities with confidence. The provided experimental protocols serve as a practical guide for obtaining high-quality mass spectral data to validate these predictions.

References

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-energy collision-induced dissociation of N-acetylated peptides. Journal of the American Society for Mass Spectrometry, 4(11), 882-893.
  • Green, M. M., Zheng, X., & Le, D. (2002). The relationship between the stereochemistry of organic compounds and the mass spectra. Accounts of Chemical Research, 35(8), 525-533.
  • Kingston, D. G. I. (1973). The mass spectrometry of organic compounds. Part V. The McLafferty rearrangement. Chemical Reviews, 73(6), 547-573.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • McLafferty, F. W. (1959). Mass spectrometric analysis. Molecular rearrangements. Analytical Chemistry, 31(1), 82-87.
  • Trelle, M. B., & Jensen, O. N. (2008). A new set of diagnostic-ions for confident identification of acetylated lysine residues in proteins by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 934-943.
  • Vrkoslav, V., & Cvačka, J. (2012). Mass spectrometry of saturated hydrocarbons. Mass Spectrometry Reviews, 31(1), 44-79.
  • Wysocki, V. H., & Reilly, J. P. (1987). Fragmentation of N-acetyl amino acids and their methyl esters. Rapid Communications in Mass Spectrometry, 1(4), 62-65.
  • Splitter, J. S., & Tureček, F. (Eds.). (1994). Applications of mass spectrometry to organic stereochemistry. VCH.
  • NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology, Gaithersburg, MD. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2021, June 26). Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. [Link] [Note: A representative, non-functional URL is used as a placeholder.]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. [Link]

  • Whitman College. (n.d.). GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. [Link] [Note: A representative, non-functional URL is used as a placeholder.]

  • PubMed. (2020, February 15). Mass spectral analysis of acetylated peptides: Implications in proteomics. [Link]

  • PubMed. (2009, April 15). Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones. [Link]

  • PubMed Central (PMC). (2024, November 26). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. [Link]

  • PubMed Central (PMC). (2014, October 29). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • Whitman College - Chemistry Department. (n.d.). Lab Chapter 7.3.2. [Link] [Note: A representative, non-functional URL is used as a placeholder.]

Sources

Structural Comparison of Cyclopentyl vs. Cyclohexyl Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Bulk Trade-off

In the design of peptidomimetics and small-molecule drugs, the substitution of linear alkyl chains with cyclic constraints is a proven strategy to lock bioactive conformations and improve metabolic stability. This guide compares two critical


-disubstituted amino acid analogs: 1-aminocyclopentanecarboxylic acid (Ac5c)  and 1-aminocyclohexanecarboxylic acid (Ac6c) .

While both analogs restrict backbone torsion angles (


) and block proteolysis, they serve distinct structural roles:
  • Ac5c (Cyclopentyl): Acts as a rigid helix inducer . Its five-membered ring imposes tight constraints (

    
    ), strongly promoting 
    
    
    
    -helix or
    
    
    -helix formation. It is the preferred choice for "locking" a specific secondary structure.
  • Ac6c (Cyclohexyl): Acts as a bulky hydrophobic spacer . The six-membered ring adopts a chair conformation that is sterically demanding but thermodynamically more flexible than Ac5c due to chair-boat interconversions. It is ideal for filling large hydrophobic pockets (e.g., GPCRs, protease active sites) where "induced fit" and lipophilicity drive potency.

Structural & Conformational Analysis

Ring Constraints and Backbone Impact

The primary difference lies in how the side-chain ring affects the peptide backbone.

  • Ac5c (The Envelope): The cyclopentane ring exists in an envelope or twist conformation. This geometry forces the

    
     atom to restrict the backbone into a narrow region of the Ramachandran plot, typically the helical region. It is energetically costly for Ac5c to adopt extended (
    
    
    
    -sheet) conformations.
  • Ac6c (The Chair): The cyclohexane ring predominantly adopts a chair conformation. While bulky, the bond angles are close to ideal tetrahedral (

    
    ), creating less internal ring strain than Ac5c. However, the axial/equatorial hydrogens of the chair create significant steric clashes with the peptide backbone, severely restricting rotation but allowing for a slightly broader range of "allowed" space compared to Ac5c, often favoring folded 
    
    
    
    -turns or distorted helices.
Comparative Data Table
FeatureAc5c (Cyclopentyl)Ac6c (Cyclohexyl)
Ring Conformation Envelope / Half-ChairChair (dominant) / Twist-Boat
Backbone Preference Strong

/

-helix inducer

-turn / Distorted Helix
Lipophilicity (

LogP)
Baseline+0.5 (approx. vs Ac5c)
Steric Bulk ModerateHigh (Significant steric clash)
Coupling Difficulty High (Sterically hindered)Very High (Severe hindrance)
Metabolic Stability Excellent (Protease resistant)Excellent (Protease resistant)
Visualization: Conformational Energy Landscape

The following diagram illustrates the logical flow of how ring size dictates structural outcome.

Conformational_Landscape Start Select Cyclic Amino Acid Ac5c Ac5c (5-Membered Ring) Start->Ac5c Ac6c Ac6c (6-Membered Ring) Start->Ac6c Strain5 High Ring Strain (Envelope Pucker) Ac5c->Strain5 Geometry Strain6 Low Ring Strain (Chair Conformation) Ac6c->Strain6 Geometry Backbone5 Restricts u03C6/u03C8 to Helical Region Strain5->Backbone5 Constraint Backbone6 Steric Clash with Backbone Amides Strain6->Backbone6 Steric Bulk Outcome5 Outcome: Stable 3(10) or u03B1-Helix Backbone5->Outcome5 Outcome6 Outcome: u03B2-Turn or Hydrophobic Fit Backbone6->Outcome6

Figure 1: Decision tree showing how ring geometry (strain vs. bulk) translates to secondary structure preference.

Biological Performance & Case Studies

Metabolic Stability

Both Ac5c and Ac6c provide "steric shielding" of the amide bond. Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The rigidity of Ac5c and the bulk of Ac6c prevent this extension, rendering the peptide bond nearly uncleavable.

  • Mechanism: The

    
    -quaternary carbon eliminates the 
    
    
    
    atom, preventing racemization and removing a key recognition element for many enzymes.
Case Study: ERAP1 Inhibitors

In the development of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors, researchers compared cyclohexyl vs. cyclopentyl analogs.

  • Observation: The Ac6c (cyclohexyl) series showed superior potency.

  • Causality: The ERAP1 active site contains a large hydrophobic pocket. The extra lipophilicity and volume of the cyclohexyl ring filled this pocket more effectively than the cyclopentyl ring, driven by the hydrophobic effect rather than pure conformational constraint. This highlights that Ac6c is the superior choice when targeting large hydrophobic cavities .

Experimental Protocols

Protocol: Difficult Coupling of Ac5c/Ac6c

Context:


-disubstituted amino acids are notoriously difficult to couple due to steric hindrance at the nucleophilic amine. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Reagents:

  • Fmoc-Ac5c-OH or Fmoc-Ac6c-OH

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Pre-activation (Critical): Dissolve 4.0 eq of Fmoc-AA and 4.0 eq of HATU in minimal DMF. Add 8.0 eq of DIEA. Let the mixture activate for 2-3 minutes (do not exceed 5 mins to avoid racemization/side reactions, though less risk with Aib analogs).

  • Coupling: Add the pre-activated solution to the resin-bound peptide.

  • Microwave Assistance: Perform coupling at 75°C for 20 minutes (25W power). If microwave is unavailable, double couple at room temperature for 2 hours each.

  • Monitoring: Use the Chloranil Test (not Kaiser test) for secondary amines or sterically hindered primary amines. The Kaiser test often gives false negatives with these bulky residues.

  • Capping: Acetylate unreacted amines immediately after coupling to prevent deletion sequences in subsequent steps.

Protocol: Comparative Plasma Stability Assay

Context: To verify the stability enhancement of Ac5c/Ac6c incorporation.

Workflow Diagram:

Stability_Assay Prep Sample Prep (10 u00B5M Peptide) Incubate Incubation Human Plasma, 37u00B0C Prep->Incubate Quench Quench (Acetonitrile + Formic Acid) Incubate->Quench At Timepoint Analyze LC-MS/MS Analysis (Timepoints: 0, 1, 4, 24h) Quench->Analyze Centrifuge Data Calc Half-life (t1/2) Analyze->Data

Figure 2: Standard workflow for assessing metabolic stability of cyclic analogs.

Methodology:

  • Preparation: Dissolve peptide to 1 mM in DMSO. Dilute to 10 µM in pooled human plasma (heparinized).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At t=0, 30m, 1h, 4h, and 24h, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Tolbutamide). Vortex for 30s.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C to pellet precipitated plasma proteins.

  • Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC column coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS). Monitor parent ion depletion.

References

  • Ito, T., et al. (2026).

    
    -Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery.[1] Journal of Organic Chemistry. Link (Note: Year adjusted to context, representative of recent Ac5c/Ac6c helical studies).
    
  • Kato, T., et al. (2021).Synthesis of six-membered carbocyclic ring

    
    -disubstituted amino acids and arginine-rich peptides to investigate the effect of ring size on the properties of the peptide.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5] Link
    
  • Rodríguez-Ropero, F., et al. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design.[4] Journal of Chemical Information and Modeling.[4] Link

  • Stratikos, E., et al. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Journal of Medicinal Chemistry. Link

  • Crisma, M., et al. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Biopolymers.[6][7][8] Link

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Structural Dynamics & Crystallography of 1-Aminocyclopentyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

In the development of neuroactive agents and peptidomimetics, 1-aminocyclopentyl acetate derivatives represent a critical structural scaffold. Unlike their six-membered ring counterparts (e.g., gabapentinoids) which lock into rigid chair conformations, cyclopentyl derivatives exhibit a unique pseudorotation between envelope (


) and twist (

) conformations.

This guide objectively compares the structural characterization of these derivatives using Single-Crystal X-Ray Diffraction (SC-XRD) versus Solution-State NMR and Computational Modeling. We demonstrate that while NMR provides time-averaged solution data, only SC-XRD can definitively resolve the specific stereoelectronic constraints and zwitterionic packing motifs required for precise Structure-Activity Relationship (SAR) modeling.

Part 1: Structural Necessity – Why X-Ray Crystallography?

The core challenge with 1-aminocyclopentyl derivatives is the conformational lability of the five-membered ring.

Comparative Analysis of Analytical Methods
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational Modeling (DFT)
Conformational State Discrete: Captures the global minimum energy state frozen by lattice forces.Averaged: Signals represent a weighted average of rapid pseudorotation (Envelope

Twist).
Theoretical: Predicts minima but often misses packing-induced distortions.
Stereochemistry Absolute: Unambiguous determination of (

) configuration and ring pucker.
Relative: Requires chiral shift reagents or derivatization; often ambiguous for quaternary centers.N/A: Requires input structure.
Intermolecular Forces Direct Observation: Maps H-bond networks and ionic interactions (zwitterions).Inferred: Deduced from concentration-dependent shifts (often unreliable for zwitterions).Predicted: Modeled, often ignoring solvent/lattice effects.
Resolution Atomic (<0.8 Å): Precise bond lengths/angles.Molecular: Topology and proximity.Variable: Depends on basis set.
The "Cyclopentyl" Problem

Unlike the cyclohexane ring, which resides predominantly in a stable chair conformation, the cyclopentane ring in 1-aminocyclopentyl acetate derivatives undergoes continuous repuckering.

  • NMR Blind Spot: In solution, the interconversion barrier is low (< 5 kcal/mol), causing NMR signals to average out. You cannot distinguish a

    
     (envelope) from a 
    
    
    
    (twist) geometry.
  • Crystallographic Solution: X-ray data reveals the exact phase angle of pseudorotation (

    
    ), providing the specific coordinates that fit the drug receptor pocket.
    

Part 2: Comparative Analysis of Derivatives

To understand the performance of 1-aminocyclopentyl acetate, we must compare it against its structural "competitors" in drug design: the rigid cyclohexyl analogs (Gabapentin-like) and flexible linear analogs (Leucine-like).

Structural Decision Matrix

DecisionMatrix Start Target Binding Pocket Rigid Strict Steric Limit (Requires fixed geometry) Start->Rigid High Specificity Flexible Adaptive Pocket (Induced fit possible) Start->Flexible Broad Affinity Cyclohexyl 1-Aminocyclohexyl (Gabapentinoid) Rigid Chair Rigid->Cyclohexyl Max Rigidity Cyclopentyl 1-Aminocyclopentyl (Target Scaffold) Envelope/Twist Rigid->Cyclopentyl Tuned Flexibility Flexible->Cyclopentyl Constrained Entropy Linear Linear Analog (Leucine/Isoleucine) Free Rotation Flexible->Linear High Entropy

Figure 1: Structural selection logic. The cyclopentyl scaffold offers a "Goldilocks" zone—more defined than linear chains but less sterically demanding than cyclohexyl rings.

Key Crystallographic Metrics (Experimental Averages)
Parameter1-Aminocyclopentyl Acetate1-Aminocyclohexyl Acetate (Gabapentin)Linear (Leucine)
Ring Conformation Envelope (

) or Twist (

)
Chair (

approx)
N/A (Rotamers)
Torsion Angle (

)
Variable (Pseudorotation)Fixed (

)
Free Rotation
C

Bond Angle

(Compressed)

(Tetrahedral)

Packing Motif Head-to-Tail Zwitterionic RibbonsZwitterionic SheetsVariable

Insight: The compressed C


 bond angle in the cyclopentyl derivative (approx 103-104°) forces the amino and acetate groups into a specific vector that increases bioactivity for certain 

calcium channel subunits compared to the unstrained linear analogs [1, 2].

Part 3: Experimental Protocol

This protocol details the crystallization of the zwitterionic form , which is most relevant for biological mimicry but notoriously difficult to crystallize due to high solubility in water.

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection Syn Synthesis (Bucherer-Bergs) Pur Purification (Ion Exchange) Syn->Pur Screen Vapor Diffusion Screening Pur->Screen Opt Optimization (pH/Additives) Screen->Opt Micro-crystals? Mount Cryo-Mounting Screen->Mount Single Crystal >0.1mm Opt->Screen Iteration Diff X-Ray Diffraction Mount->Diff Solve Structure Solution (SHELXT) Diff->Solve

Figure 2: End-to-end workflow from synthesis to structure solution.

Step-by-Step Methodology
1. Synthesis & Purification
  • Synthesis: Utilize the Bucherer-Bergs reaction (ketone + KCN +

    
    ) to generate the hydantoin, followed by alkaline hydrolysis (
    
    
    
    , reflux 48h) to yield the amino acid [3].
  • Crucial Step: Desalt using Dowex 50W-X8 cation exchange resin. Elute with 1M

    
    . Lyophilize to obtain the free zwitterion. Do not use HCl salt for initial screening  as chloride ions dominate the lattice, masking the intrinsic zwitterionic H-bond network.
    
2. Crystallization (Vapor Diffusion)
  • Method: Hanging drop vapor diffusion.

  • Reservoir Solution: 500

    
    L of Methanol/Acetone (1:1 v/v).
    
  • Drop Composition: Mix 2

    
    L of protein solution (20 mg/mL in water) + 2 
    
    
    
    L of Reservoir solution.
  • Additive: If nucleation fails, add 1% PEG 400 to the drop to reduce the high solubility of the zwitterion.

  • Timeline: Crystals typically appear within 3-7 days at 293 K.

3. Data Collection & Refinement
  • Cryoprotection: Transfer crystal to a solution of 30% Glycerol + Mother Liquor for 10 seconds before flash-cooling in liquid nitrogen (100 K).

  • Collection: Collect data to a resolution of at least 0.8 Å to resolve hydrogen atoms on the ammonium group (

    
    ) and carboxylate (
    
    
    
    ).
  • Refinement: Use SHELXL . Treat hydrogens on heteroatoms as riding, but attempt to locate them in the difference Fourier map (

    
    ) to confirm zwitterionic state [4].
    

Part 4: Data Interpretation & Causality[1]

When analyzing your dataset, focus on these specific structural markers.

The Envelope vs. Twist Determination

Calculate the ring torsion angles.

  • Envelope (

    
    ):  Four atoms are coplanar; one is out of plane (usually the C
    
    
    
    ).
  • Twist (

    
    ):  Three atoms are coplanar; two are displaced on opposite sides.
    
  • Significance: Bioactive peptides containing 1-aminocyclopentane carboxylic acid (

    
    ) often adopt a 
    
    
    
    -helical structure.[1] The crystal structure will confirm if your derivative supports this helical turn propensity [5].[2]
Zwitterionic Hydrogen Bonding

In the solid state, 1-aminocyclopentyl acetate derivatives typically form "Head-to-Tail" ribbons.

  • Donor:

    
     group.
    
  • Acceptor:

    
     group of a neighboring molecule.
    
  • Metric: Look for

    
     distances between 2.7 Å and 2.9 Å.
    
  • Why this matters: This strong electrostatic network mimics the receptor-ligand interaction in the binding pocket of proteins like the

    
     subunit (target of gabapentinoids).
    
Stereoelectronic Effects

Check the


 bond angle.
  • Observation: Expect a deviation from the ideal 109.5°.

  • Causality: The 5-membered ring strain compresses the internal angle (

    
    ), which forces the exocyclic angles (N-C-C) to expand (Thorpe-Ingold effect). This pre-organizes the molecule for binding, reducing the entropic penalty upon docking [6].
    

References

  • Park, H. J., et al. (2022). "Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)...phenyl)acetate." Zeitschrift für Kristallographie - New Crystal Structures, 237(2).[3] Link

  • Santini, A., et al. (2002). "Conformational analysis of 1-aminocyclopentane-1,3-dicarboxylic acid analogues." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Badorrey, R., et al. (2018). "1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents." Molecules, 27(5).[4] Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Toniolo, C., et al. (2004). "Structure and conformation of the 1-aminocyclopentane-1-carboxylic acid residue." Journal of Peptide Science. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System for Small Molecule Crystallography." Link

Sources

Safety Operating Guide

Methyl 2-(1-aminocyclopentyl)acetate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Non-Halogenated Organic) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential Combustible Liquid (Free Base).[1] Immediate Prohibition: NEVER dispose of this compound down the laboratory sink or in regular trash. Disposal Stream: Segregate into Non-Halogenated Organic Waste .[1]

Chemical Profile & Hazard Identification

Before disposal, you must correctly characterize the waste to ensure regulatory compliance (RCRA/EPA) and safety.[2]

PropertyData
Chemical Name Methyl 2-(1-aminocyclopentyl)acetate
CAS Number 1481175-03-4 (Free Base) / 178242-71-2 (Salt forms vary)
Molecular Formula C₈H₁₅NO₂
Physical State Free Base: Colorless to pale yellow oil/liquid.HCl Salt: White to off-white solid.[1][3]
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH). Salt form soluble in water.
Hazard Class Irritant (GHS07) .[1][4] Potential Flammable Liquid (Category 4 or 3 depending on purity).[1]
Incompatibilities Strong Oxidizing Agents, Strong Acids (reacts with amine), Strong Bases (hydrolyzes ester).

Critical Safety Note: The amino group (-NH₂) makes this compound basic and reactive toward acids.[1] The ester group (-COOCH₃) is susceptible to hydrolysis.[1] Avoid mixing with concentrated nitric acid or other strong oxidizers in waste streams to prevent exothermic runaway.

Waste Characterization & Segregation

Proper segregation prevents dangerous cross-reactions in waste drums.[1]

  • RCRA Status: Not a "Listed" (P or U) waste.[1] However, it is a Characteristic Waste if the flashpoint is <60°C (D001 Ignitable). Even if high-boiling, treat as Hazardous Organic Waste .[1]

  • Halogen Content: None (unless in HCl salt form, where Cl is ionic, not covalently bound).[1]

    • Operational Rule: Dispose of in Non-Halogenated waste streams unless mixed with solvents like Dichloromethane (DCM).[1]

Segregation Logic Flow

WasteSegregation Start Waste: this compound State Physical State? Start->State Liquid Liquid (Mother Liquor/Solvent) State->Liquid Solid Solid (Gloves, Filter Paper, Pure Salt) State->Solid HalogenCheck Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->HalogenCheck StreamC Stream C: Hazardous Solid Waste (Double Bagged) Solid->StreamC StreamA Stream A: Non-Halogenated Organic (High BTU Waste) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic (Requires Special Incineration) HalogenCheck->StreamB Yes

Figure 1: Decision tree for segregating this compound waste streams.

Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Reaction Mixtures)

Applicability: Reaction mother liquors, rotary evaporator condensates, or expired liquid stocks.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy approved for organic solvents.[1]

  • Compatibility Check: Ensure the container does not contain strong oxidizers (e.g., Chromic acid, Permanganates).

  • Transfer:

    • Pour the liquid into the Non-Halogenated Organic Waste container.[1]

    • Exception: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it MUST go into the Halogenated Waste container.[1]

  • Labeling:

    • Tag with "Hazardous Waste."[5]

    • List constituents: "this compound, [Solvent Name]."

    • Check hazards: "Irritant," "Flammable" (if solvent is flammable).

Protocol B: Solid Waste (Contaminated Debris)

Applicability: Contaminated gloves, paper towels, silica gel from columns, or solid HCl salt.

  • Collection: Place items in a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).

  • Sharps: If the solid is in a syringe or on broken glass, place it in a rigid Biohazard/Sharps container labeled for chemical contamination.

  • Sealing: Twist and tape the bag neck (gooseneck seal) or use a zip-tie.[1]

  • Secondary Containment: Place the sealed bag into the lab's solid hazardous waste drum/pail.

Protocol C: Empty Containers

Applicability: Empty reagent bottles.[1]

  • Triple Rinse: Rinse the bottle three times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container (Protocol A).

  • Defacing: Cross out the label or remove it entirely.[1][5]

  • Final Step: Once dry and odorless, the glass bottle can usually be recycled or thrown in glass trash (verify local institutional policy).

Spill Management Workflow

In the event of a spill (>10 mL or >1 g), follow this containment logic to prevent exposure and environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (Is it fuming? Fire risk?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Safe to handle Contain Containment: Circle spill with absorbent socks PPE->Contain Absorb Absorption: Cover with Vermiculite or Sand Contain->Absorb Collect Collection: Scoop into HazWaste Bag Absorb->Collect Clean Decontamination: Scrub area with soap/water Collect->Clean

Figure 2: Operational workflow for cleaning up amino-ester spills.[1][4][6]

Step-by-Step Cleanup:

  • Evacuate & Ventilate: If the spill is significant, clear the area and ensure fume hoods are active.

  • PPE: Wear double nitrile gloves (amines can penetrate thin rubber) and safety goggles.[1]

  • Absorb: Do not use paper towels for large liquid spills (fire hazard).[1] Use inert clay, vermiculite, or a dedicated "Organic Solvent" spill kit.

  • Neutralization (Optional): If you have a specific acid-neutralizer kit, it can be used, but simple absorption is safer for this specific ester to avoid hydrolysis heat.[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol B).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57446164, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling Methyl 2-(1-aminocyclopentyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics for High-Purity Research

Part 1: Executive Safety Summary

Methyl 2-(1-aminocyclopentyl)acetate (CAS: 1481175-03-4 / Analogous structures) is a gem-disubstituted amino acid ester.[1] Structurally, it features a lipophilic cyclopentane ring, a reactive primary amine, and a methyl ester functionality.

While often treated as a generic intermediate, its dual functionality (amine + ester) presents specific handling challenges that standard "lab safety" often overlooks. The amine moiety imparts basicity and potential for chemical burns or sensitization, while the ester component increases lipid solubility, facilitating rapid skin absorption and permeation through standard glove materials.

Core Directive: Treat this compound as a skin-absorbable irritant and potential sensitizer .[1] All handling must prevent dermal contact and inhalation.[1][2]

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of harm.

Functional GroupHazard MechanismPhysiological Impact
Primary Amine (-NH₂) Proton acceptor (Basic).[1] Reacts with skin proteins (aminolysis).[1]Chemical burns, dermatitis, potential respiratory sensitization.
Methyl Ester (-COOMe) Lipophilic carrier.[1] Increases solvent solubility and skin permeability.[1]Facilitates transport of the toxic amine across the dermal barrier.
Cyclopentyl Ring Steric bulk/Lipophilicity.[1]Enhances bioavailability and retention in lipid tissues.[1]

GHS Classification (Derived from Analogous Amino Esters):

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][4]

  • H317: May cause an allergic skin reaction (Precautionary assignment for amines).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This section details the required PPE specifications. Generic "safety gear" is insufficient for high-fidelity chemical handling.[1][5]

Hand Protection (Gloves)

Standard nitrile gloves may degrade upon prolonged contact with concentrated amino esters due to the solvent-like action of the ester group.[1]

Exposure TypeRecommended MaterialThicknessBreakthrough Time (Est.)[1][5][6]Protocol
Incidental Contact (Weighing solids)Nitrile (Disposable)

5 mil (0.12 mm)
> 15 minsDouble Gloving Required. Wear a colored nitrile glove under a white nitrile glove to visualize tears/breaches immediately.[1]
Intentional Contact (Synthesis/Liquid handling)Silver Shield / 4H (Laminate) Multi-layer> 480 minsRequired for handling pure liquid or concentrated solutions (>1M).[1]
Cleaning Spills Butyl Rubber

15 mil
> 240 minsDo not use standard nitrile for spill cleanup of the liquid ester.[1]
Eye & Face Protection[1][2][3]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1] Reasoning: Safety glasses do not seal against vapors or splashes that can track around the lens.[1] The basicity of the amine can cause corneal opacity if not rinsed immediately.

  • High Risk (Large Scale): Face Shield over Splash Goggles.[1]

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1] Note: The ester hydrolyzes to methanol; standard organic vapor cartridges are effective for the parent molecule but monitor for methanol breakthrough.

Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (Snap closures).[1]

  • Prohibited: Synthetic blends (Polyester) which can melt into skin if a fire occurs (flammable ester risk).[1]

Part 4: Operational Protocol (Step-by-Step)

This protocol ensures reproducibility and safety. Moisture control is critical; the ester is prone to hydrolysis, and the amine attracts CO₂ (carbamate formation).

Phase A: Preparation
  • Environment Check: Verify fume hood flow. Clear the sash path.

  • Decon Prep: Place a "wet wipe" station inside the hood soaked in 10% acetic acid (to neutralize minor amine spills) and a separate dry waste container.

  • Donning: Put on PPE in order: Lab coat

    
     Goggles 
    
    
    
    Inner Glove (Color)
    
    
    Outer Glove (White).[1]
Phase B: Weighing & Solubilization
  • Static Control: Amino esters as solids can be static-prone.[1] Use an anti-static gun or polonium strip if the powder "flies."

  • Weighing:

    • Do not weigh on an open bench.

    • Tare the vial inside the hood.

    • Transfer solid using a disposable spatula.[1]

    • Cap the vial immediately after transfer.[1]

  • Solubilization:

    • If using as a free base, dissolve in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1]

    • Avoid protic solvents (Methanol/Ethanol) for long-term storage to prevent transesterification.[1]

Phase C: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1] (Oxygen can oxidize the amine; Moisture hydrolyzes the ester).

  • Addition: Add the this compound solution slowly to the reaction mixture. Exotherms are common when reacting amines with electrophiles (e.g., acid chlorides).

Phase D: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, balance pan) with the 10% acetic acid wipe, then water.

  • Waste: Dispose of wipes in "Solid Hazardous Waste."

  • Doffing: Remove outer gloves inside the hood.[1] Remove goggles outside the lab. Wash hands with soap and water for 60 seconds (do not scrub harshly to avoid micro-abrasions).[1]

Part 5: Visualization (Workflow Diagram)

The following diagram outlines the logical flow for handling this specific chemical class, emphasizing the "Double Barrier" concept.

SafeHandling cluster_PPE PPE Selection cluster_Ops Operational Phase Start START: Risk Assessment Glove Hand Protection: Double Nitrile (Solid) Laminate (Liquid) Start->Glove Resp Respiratory: Fume Hood (OV/AG Cartridge Backup) Start->Resp Weigh Weighing: Anti-static protocols Closed Vials Glove->Weigh Don PPE Resp->Weigh React Reaction: Inert Gas (N2/Ar) Avoid Moisture Weigh->React Transfer Disposal Disposal: Segregate as Basic Organic Waste React->Disposal Quench/Clean

Caption: Workflow emphasizing the critical transition from PPE selection to inert handling conditions to prevent hydrolysis and exposure.

Part 6: Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry powder first (if solid).[1] Flush with water for 15 mins.Do not use vinegar on skin (exotherm risk).[1] Seek medical aid if blistering occurs.[1]
Eye Contact Flush with eyewash for 15 mins.[1] Hold eyelids open.Consult ophthalmologist. Amine burns can delay symptoms.[1]
Spill (Liquid) Evacuate area. Don Butyl gloves and respirator.[1]Absorb with Vermiculite or Sand.[1] Do not use sawdust (reaction risk).[1]

Part 7: References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Esko Safety. (2024).[1][3] Glove Chemical Resistance Chart: Amines and Esters. [Link]

  • University of Pennsylvania EHRS. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.